(1R)-(Methylenecyclopropyl)acetyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H42N7O17P3S |
|---|---|
Molecular Weight |
861.6 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-[(1R)-2-methylidenecyclopropyl]ethanethioate |
InChI |
InChI=1S/C27H42N7O17P3S/c1-14-8-15(14)9-18(36)55-7-6-29-17(35)4-5-30-25(39)22(38)27(2,3)11-48-54(45,46)51-53(43,44)47-10-16-21(50-52(40,41)42)20(37)26(49-16)34-13-33-19-23(28)31-12-32-24(19)34/h12-13,15-16,20-22,26,37-38H,1,4-11H2,2-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t15-,16-,20-,21-,22?,26-/m1/s1 |
InChI Key |
LRZLYYOBCYKACZ-OIEOPUHGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Biological Role of (1R)-(Methylenecyclopropyl)acetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(1R)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a potent metabolic toxin and the active metabolite of hypoglycin (B18308) A, a compound found in the unripe fruit of the ackee tree (Blighia sapida)[1][2]. Ingestion of hypoglycin A can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia[3][4][5]. This technical guide provides a comprehensive overview of the biological role of MCPA-CoA, focusing on its molecular mechanism of action, its impact on cellular metabolism, and the experimental methodologies used to elucidate its function. The primary biological role of MCPA-CoA is the irreversible inhibition of key enzymes in fatty acid β-oxidation, leading to a cascade of metabolic dysregulation that culminates in the severe depletion of glucose.
Introduction
This compound is not a naturally occurring metabolite in mammals but is formed in the liver following the ingestion of hypoglycin A[6]. Hypoglycin A undergoes metabolic activation to form MCPA-CoA, which then acts as a powerful and specific inhibitor of several acyl-CoA dehydrogenases[1][6]. These enzymes are critical for the breakdown of fatty acids to produce acetyl-CoA, a vital substrate for the citric acid cycle and a key allosteric activator of gluconeogenesis[7]. By disrupting fatty acid metabolism, MCPA-CoA effectively shuts down the body's ability to produce glucose from non-carbohydrate sources, leading to life-threatening hypoglycemia, particularly during periods of fasting when glycogen (B147801) stores are depleted[2][5].
Molecular Mechanism of Action: Suicide Inhibition
MCPA-CoA is a classic example of a "suicide inhibitor," also known as a mechanism-based inactivator. It acts as a substrate for its target enzymes, the acyl-CoA dehydrogenases, but is converted into a highly reactive intermediate that covalently and irreversibly binds to the enzyme's active site, thereby inactivating it[1].
The primary targets of MCPA-CoA are short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD)[1][7]. It also severely and irreversibly inactivates isovaleryl-CoA dehydrogenase (IVDH), while only mildly affecting 2-methyl-branched chain acyl-CoA dehydrogenase (2-meBCADH)[1]. Long-chain acyl-CoA dehydrogenase (LCADH) is not significantly inactivated[1]. This selective inhibition explains the characteristic metabolic profile observed in individuals with Jamaican Vomiting Sickness, including the accumulation of specific fatty acids and their derivatives in the urine[1][3].
The mechanism of suicide inhibition involves the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. The acyl-CoA dehydrogenase initiates the catalytic cycle by abstracting a proton from the α-carbon of MCPA-CoA. This leads to the formation of a reactive intermediate that covalently modifies the FAD cofactor, forming an irreversible adduct and rendering the enzyme inactive[2].
Impact on Cellular Metabolism
The irreversible inhibition of acyl-CoA dehydrogenases by MCPA-CoA has profound consequences for cellular energy metabolism.
Disruption of Fatty Acid β-Oxidation
The primary effect of MCPA-CoA is the blockade of fatty acid β-oxidation[2][7]. This metabolic pathway is a major source of cellular energy, particularly in the liver and muscle, during periods of fasting. The inhibition of SCAD and MCAD prevents the breakdown of short and medium-chain fatty acids, leading to their accumulation in the mitochondria[7].
Depletion of Acetyl-CoA and ATP
The disruption of β-oxidation leads to a significant decrease in the production of acetyl-CoA[7]. Acetyl-CoA is a central molecule in metabolism, serving as the primary fuel for the citric acid cycle to generate ATP. Consequently, the inhibition of β-oxidation by MCPA-CoA results in a depletion of cellular ATP levels[7].
Inhibition of Gluconeogenesis
The depletion of acetyl-CoA has a critical impact on gluconeogenesis, the metabolic pathway responsible for synthesizing glucose from non-carbohydrate precursors[2][5]. Acetyl-CoA is a mandatory allosteric activator of pyruvate (B1213749) carboxylase, the first and rate-limiting enzyme in gluconeogenesis. The reduced availability of acetyl-CoA, therefore, leads to a significant decrease in the rate of gluconeogenesis[7]. This is the primary cause of the severe hypoglycemia observed in Jamaican Vomiting Sickness[2][5].
Quantitative Data on the Effects of MCPA-CoA
The following tables summarize the quantitative data available on the inhibitory effects of MCPA-CoA on various enzymes and its impact on key metabolic parameters.
| Enzyme Target | Organism/Tissue | Type of Inhibition | Potency (Concentration) | Reference |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Purified Enzyme | Severe and Irreversible | Not Specified | [1] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Purified Enzyme | Severe and Irreversible | Not Specified | [1] |
| Isovaleryl-CoA Dehydrogenase (IVDH) | Purified Enzyme | Severe and Irreversible | Not Specified | [1] |
| 2-Methyl-Branched Chain Acyl-CoA Dehydrogenase (2-meBCADH) | Purified Enzyme | Slow and Mild Inactivation | Not Specified | [1] |
| Long-Chain Acyl-CoA Dehydrogenase (LCADH) | Purified Enzyme | Not Significantly Inactivated | Not Specified | [1] |
| Metabolic Parameter | Biological System | Change Observed | Reference |
| Hepatic Acetyl-CoA | Rats treated with MCPA | Marked decrease | [7] |
| Hepatic ATP | Rats treated with MCPA | Depletion | [7] |
| Hepatic Gluconeogenesis | Rats treated with MCPA | Rapid inhibition | [7] |
| Hepatic Ketogenesis | Rats treated with MCPA | Rapidly inhibited | [7] |
| Plasma Glucose | Rats treated with MCPA | Significant decrease | [7] |
Experimental Protocols
Acyl-CoA Dehydrogenase Activity Assay (Spectrophotometric Method)
This protocol is based on the principle of monitoring the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526), by the FADH₂ produced during the dehydrogenation of the acyl-CoA substrate.
Materials:
-
Purified acyl-CoA dehydrogenase (SCAD, MCAD, etc.)
-
This compound (MCPA-CoA)
-
Acyl-CoA substrate (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD)
-
Ferricenium hexafluorophosphate
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and ferricenium hexafluorophosphate in a cuvette.
-
Add the purified acyl-CoA dehydrogenase to the reaction mixture and incubate for a specified time at a controlled temperature.
-
To test for inhibition, pre-incubate the enzyme with various concentrations of MCPA-CoA for different durations before adding the substrate.
-
Initiate the reaction by adding the specific acyl-CoA substrate.
-
Monitor the decrease in absorbance at a specific wavelength (e.g., 300 nm) corresponding to the reduction of the electron acceptor.
-
Calculate the enzyme activity from the initial rate of absorbance change.
-
For irreversible inhibition studies, the enzyme can be dialyzed after pre-incubation with MCPA-CoA to remove any unbound inhibitor before the activity assay.
Measurement of Acetyl-CoA Levels (HPLC-based Method)
This protocol outlines a general approach for the quantification of acetyl-CoA in biological samples using high-performance liquid chromatography (HPLC).
Materials:
-
Biological sample (e.g., liver tissue)
-
Perchloric acid
-
Potassium carbonate
-
HPLC system with a C18 reverse-phase column
-
Mobile phase (e.g., potassium phosphate buffer with an ion-pairing agent)
-
Acetyl-CoA standard
-
UV detector
Procedure:
-
Homogenize the frozen biological sample in cold perchloric acid to precipitate proteins and extract low-molecular-weight metabolites.
-
Centrifuge the homogenate to pellet the protein.
-
Neutralize the supernatant with potassium carbonate and centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant and inject a known volume into the HPLC system.
-
Separate the metabolites on the C18 column using an isocratic or gradient elution with the mobile phase.
-
Detect acetyl-CoA by its UV absorbance at 254 nm.
-
Quantify the acetyl-CoA concentration by comparing the peak area of the sample with that of a known concentration of the acetyl-CoA standard.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Hypoglycin A Toxicity
References
- 1. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of suicide substrate:enzyme inactivation. Methylenecyclopropaneacetyl-CoA and general acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Severe Inhibition of Long-Chain Acyl-CoA Enoylhydratase (EC 4.2.1.74) in a Newborn Foal Suffering From Atypical Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Discovery of (1R)-(Methylenecyclopropyl)acetyl-CoA as a Toxic Metabolite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and characterization of (1R)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) as the primary toxic metabolite responsible for Jamaican Vomiting Sickness. This illness is caused by the ingestion of unripe ackee fruit, which contains the protoxin hypoglycin (B18308) A. This document details the metabolic activation of hypoglycin A to MCPA-CoA, its mechanism of action as a potent inhibitor of fatty acid β-oxidation and gluconeogenesis, and the downstream cellular consequences. We present available quantitative data on the toxicity of hypoglycin A and its metabolites, detailed experimental protocols for relevant assays, and visual representations of the key metabolic and signaling pathways involved. This guide serves as a critical resource for researchers in toxicology, metabolic disorders, and drug development, providing insights into the molecular basis of this unique toxicity and highlighting potential avenues for therapeutic intervention.
Introduction
Jamaican Vomiting Sickness is a severe and often fatal illness characterized by hypoglycemia, vomiting, and convulsions.[1] The causative agent was identified as hypoglycin A, a non-proteinogenic amino acid found in the unripe fruit of the ackee tree (Blighia sapida)[2][3]. Early research focused on the hypoglycemic effects of this compound, but the precise molecular mechanism of toxicity remained elusive for many years. It was the pioneering work on its metabolism that led to the identification of this compound (MCPA-CoA) as the ultimate toxic metabolite.[4][5]
Hypoglycin A itself is a protoxin, meaning it requires metabolic activation to exert its toxic effects.[4] Upon ingestion, it is converted to its α-keto acid and subsequently undergoes oxidative decarboxylation to form MCPA-CoA.[6] This reactive intermediate then wreaks havoc on cellular metabolism, primarily by irreversibly inhibiting key enzymes involved in energy production. This guide will delve into the scientific journey of this discovery, presenting the data and methodologies that have illuminated the toxicological profile of this fascinating and dangerous molecule.
Quantitative Data on Hypoglycin A and its Metabolites
The toxicity of hypoglycin A and the levels of its metabolites have been quantified in various studies. The following tables summarize key quantitative findings.
Table 1: Dose-Response Data for Hypoglycin A in Rats
| Parameter | Value | Species | Route of Administration | Reference |
| Acute Toxic Dose (Male) | 231.19 ± 62.55 mg/kg body weight | Sprague-Dawley Rat | Oral (in diet) | [7][8] |
| Acute Toxic Dose (Female) | 215.99 ± 63.33 mg/kg body weight | Sprague-Dawley Rat | Oral (in diet) | [7][8] |
| Maximum Tolerated Dose (30 days) | 1.50 ± 0.07 mg/kg body weight/day | Sprague-Dawley Rat | Oral (in diet) | [7][8] |
Table 2: Concentrations of Hypoglycin A and its Metabolite MCPA-glycine in Biological Samples
| Analyte | Matrix | Concentration Range | Condition | Reference |
| Hypoglycin A | Unripe Ackee Arils | >1000 ppm | - | [2][3] |
| Hypoglycin A | Ripe Ackee Arils | <0.1 ppm | - | [2][3] |
| MCPA-glycine | Human Urine | 0.115 - 9.29 µg/mL | Suspected Acute Encephalitis Syndrome | [9] |
Table 3: Qualitative Inhibition of Acyl-CoA Dehydrogenases by MCPA-CoA
| Enzyme | Inhibition by MCPA-CoA | Mechanism | Reference |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Severe and Irreversible | Suicide Inhibition | [9] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Severe and Irreversible | Suicide Inhibition | [9] |
| Isovaleryl-CoA Dehydrogenase (IVDH) | Severe and Irreversible | Suicide Inhibition | [9] |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Not Significantly Inhibited | - | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of MCPA-CoA toxicity.
Synthesis of this compound
The synthesis of the active toxic metabolite is crucial for in vitro studies. While the full detailed protocol from the primary literature is not publicly accessible, the general approach involves the enantioselective synthesis of (1R)-(methylenecyclopropyl)acetic acid, followed by its conversion to the coenzyme A thioester.
Step 1: Synthesis of (1R)-(Methylenecyclopropyl)acetic acid This step requires a multi-step organic synthesis to achieve the correct stereochemistry. A potential route starts from a chiral precursor, such as a derivative of malic acid, and involves the formation of the cyclopropane (B1198618) ring and the exocyclic methylene (B1212753) group.
Step 2: Conversion to this compound The carboxylic acid is activated and then reacted with coenzyme A. A common method for acyl-CoA synthesis is the mixed anhydride (B1165640) method:
-
Dissolve (1R)-(methylenecyclopropyl)acetic acid in an anhydrous organic solvent (e.g., tetrahydrofuran).
-
Cool the solution to 0°C.
-
Add a base (e.g., triethylamine) followed by a chloroformate (e.g., ethyl chloroformate) to form the mixed anhydride.
-
In a separate vessel, dissolve coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate).
-
Slowly add the mixed anhydride solution to the coenzyme A solution with vigorous stirring.
-
Monitor the reaction for the disappearance of free thiol groups using Ellman's reagent.
-
Purify the resulting this compound using reverse-phase high-performance liquid chromatography (HPLC).
Assay for Acyl-CoA Dehydrogenase Activity
The activity of acyl-CoA dehydrogenases can be measured spectrophotometrically using an artificial electron acceptor such as ferricenium hexafluorophosphate (B91526). This assay is advantageous as it can be performed aerobically.
Materials:
-
Potassium phosphate (B84403) buffer (pH 7.6)
-
Ferricenium hexafluorophosphate solution
-
Acyl-CoA substrate (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD)
-
Enzyme preparation (e.g., purified enzyme or mitochondrial extract)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the potassium phosphate buffer and the ferricenium hexafluorophosphate solution in a cuvette.
-
Add the enzyme preparation to the cuvette and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the reduction of the ferricenium ion by measuring the decrease in absorbance at a specific wavelength (e.g., 300 nm).
-
The rate of absorbance change is proportional to the enzyme activity.
-
For inhibition studies, pre-incubate the enzyme with this compound for a defined period before adding the substrate.
Analytical Method for Hypoglycin A and Metabolites in Biological Samples
A sensitive and specific method for the quantification of hypoglycin A and its metabolites, such as MCPA-glycine, in biological fluids (e.g., plasma, urine) is essential for clinical and research purposes. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice.
Sample Preparation (Urine):
-
Thaw frozen urine samples to room temperature and vortex.
-
Centrifuge to pellet any precipitate.
-
Transfer an aliquot of the supernatant to a clean tube.
-
Add an internal standard solution (e.g., a stable isotope-labeled version of the analyte).
-
Dilute the sample with a suitable solvent (e.g., mobile phase).
-
Vortex and centrifuge again.
-
Transfer the supernatant to an autosampler vial for analysis.
HPLC-MS/MS Conditions:
-
HPLC Column: A reverse-phase column suitable for the separation of polar compounds (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier (e.g., formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
Signaling Pathways and Experimental Workflows
The toxicity of MCPA-CoA stems from its profound disruption of cellular energy metabolism. The following diagrams illustrate the key pathways and workflows involved.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hyperpermeability and ATP depletion induced by chronic hypoxia or glycolytic inhibition in Caco-2BBe monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Graded ATP depletion can cause necrosis or apoptosis of cultured mouse proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Ca++ and glycine on lipid breakdown and death of ATP-depleted MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel methylenecyclopropyl-based acyl-CoA dehydrogenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Characterization of (1R)-(Methylenecyclopropyl)acetyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a potent, irreversible inhibitor of several acyl-CoA dehydrogenases and the primary toxic metabolite responsible for Jamaican Vomiting Sickness, a severe hypoglycemic condition caused by the ingestion of unripe ackee fruit containing hypoglycin (B18308) A. This technical guide provides a comprehensive overview of the structural characterization of (1R)-MCPA-CoA, including its physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to support further research into the mechanism of action of MCPA-CoA, the development of potential antidotes, and the design of novel enzyme inhibitors for therapeutic applications.
Physicochemical Properties
This compound is the coenzyme A thioester of (1R)-(Methylenecyclopropyl)acetic acid. Its structure features a highly strained cyclopropane (B1198618) ring with an exocyclic methylene (B1212753) group, which is key to its biological activity.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₂N₇O₁₇P₃S | N/A |
| Molecular Weight | 861.65 g/mol | N/A |
| Stereochemistry | (1R) | [1] |
| Appearance | Not reported, likely a white or off-white solid | N/A |
| Solubility | Expected to be soluble in water and aqueous buffers | N/A |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2.1: Predicted ¹H NMR Chemical Shifts for the (1R)-(Methylenecyclopropyl)acetyl Moiety
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Methylene (exo) | 4.8 - 5.5 | m | |
| CH-α to C=O | 2.5 - 3.0 | m | |
| Cyclopropyl CH | 1.0 - 1.8 | m | |
| Cyclopropyl CH₂ | 0.5 - 1.2 | m |
Table 2.2: Predicted ¹³C NMR Chemical Shifts for the (1R)-(Methylenecyclopropyl)acetyl Moiety
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Thioester) | 195 - 205 |
| C=CH₂ (exo) | 130 - 140 |
| C=CH₂ (exo) | 105 - 115 |
| CH-α to C=O | 40 - 50 |
| Cyclopropyl CH | 15 - 25 |
| Cyclopropyl CH₂ | 10 - 20 |
Mass Spectrometry (MS)
High-resolution mass spectrometry is a critical tool for the characterization of MCPA-CoA. While a detailed fragmentation spectrum is not publicly available, the predicted parent-daughter ion pair for a related compound, methylenecyclopropylacetyl-CoA, is 862/355. This suggests a fragmentation pattern consistent with other acyl-CoA esters.
Table 2.3: Predicted Mass Spectrometry Fragmentation Data for this compound
| Ion | m/z (Predicted) | Description |
| [M+H]⁺ | 862.18 | Protonated molecular ion |
| [M-507+H]⁺ | 355.11 | Fragment corresponding to the (1R)-(Methylenecyclopropyl)acetyl-pantetheine moiety after neutral loss of 3'-phosphoadenosine-5'-diphosphate |
| Adenosine diphosphate (B83284) fragment | 428.04 | Common fragment from the Coenzyme A backbone |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the enantioselective synthesis of (1R)-(Methylenecyclopropyl)acetic acid, followed by its conversion to the corresponding coenzyme A thioester. While a detailed, step-by-step protocol for the (1R) enantiomer is not publicly available, a general chemo-enzymatic approach can be employed.[2]
Step 1: Synthesis of (1R)-(Methylenecyclopropyl)acetic acid
The enantioselective synthesis of the carboxylic acid precursor is the most challenging step and typically involves asymmetric catalysis or the use of chiral starting materials.
Step 2: Activation of the Carboxylic Acid
The carboxylic acid is activated to facilitate the reaction with the thiol group of coenzyme A. A common method is the formation of an N-hydroxysuccinimide (NHS) ester or conversion to an acid anhydride.
Step 3: Thioesterification with Coenzyme A
The activated carboxylic acid is reacted with coenzyme A in an aqueous buffer at a slightly alkaline pH to yield this compound.
Purification by High-Performance Liquid Chromatography (HPLC)
Purification of the synthesized this compound is typically achieved by reversed-phase HPLC.[3]
Table 3.1: HPLC Purification Parameters for Acyl-CoA Esters
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase A | 100 mM Potassium Phosphate buffer, pH 4.9 |
| Mobile Phase B | Acetonitrile |
| Gradient | A linear gradient from low to high organic phase concentration |
| Detection | UV absorbance at 260 nm |
| Flow Rate | 0.5 - 1.0 mL/min |
Enzymatic Assay for Acyl-CoA Dehydrogenase Inhibition
The inhibitory activity of this compound can be quantified using the electron-transferring flavoprotein (ETF) fluorescence reduction assay.[4] This assay measures the rate of reduction of ETF by an acyl-CoA dehydrogenase, which is inhibited in the presence of MCPA-CoA.
Protocol:
-
Reagents:
-
Purified acyl-CoA dehydrogenase (e.g., short-chain acyl-CoA dehydrogenase, SCAD)
-
Purified electron-transferring flavoprotein (ETF)
-
Substrate (e.g., butyryl-CoA for SCAD)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.6, containing 0.5 mM EDTA)
-
-
Procedure:
-
Pre-incubate the acyl-CoA dehydrogenase with varying concentrations of this compound in the assay buffer.
-
Initiate the reaction by adding the substrate and ETF.
-
Monitor the decrease in ETF fluorescence (Excitation: 380 nm, Emission: 495 nm) over time using a fluorometer.
-
The rate of fluorescence decrease is proportional to the enzyme activity.
-
Calculate the IC₅₀ value for the inhibition of the acyl-CoA dehydrogenase by this compound.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Biotransformation of Hypoglycin A: A Technical Guide to the Formation of (1R)-(Methylenecyclopropyl)acetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypoglycin (B18308) A, a naturally occurring amino acid protoxin found in the unripe fruit of the ackee tree (Blighia sapida) and seeds of the box elder tree (Acer negundo), is the causative agent of Jamaican Vomiting Sickness and Atypical Myopathy in horses.[1] Its toxicity is not inherent but arises from its in vivo conversion to the highly reactive metabolite, (1R)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA). This document provides a comprehensive technical overview of the metabolic activation of hypoglycin A, detailing the enzymatic pathway, presenting key quantitative data, and outlining the experimental protocols used to elucidate this critical biotransformation. The provided information is intended to serve as a valuable resource for researchers investigating metabolic disorders, toxicology, and drug development.
Introduction: The Protoxin Hypoglycin A
Hypoglycin A is a non-proteinogenic amino acid that, upon ingestion, undergoes metabolic activation primarily in the liver.[2] The resulting metabolite, MCPA-CoA, is a potent inhibitor of several crucial mitochondrial enzymes, particularly acyl-CoA dehydrogenases involved in fatty acid β-oxidation.[3][4] This inhibition leads to a severe disruption of energy metabolism, characterized by profound hypoglycemia, vomiting, and in severe cases, coma and death.[5] Understanding the in vivo formation of MCPA-CoA is paramount for diagnosing and treating intoxications, as well as for leveraging its metabolic disruptive properties in a controlled manner for research purposes.
The Metabolic Pathway: From Ingestion to a Toxic Metabolite
The conversion of hypoglycin A to its ultimate toxic form, MCPA-CoA, is a two-step enzymatic process that occurs within the liver.
Step 1: Transamination to Methylenecyclopropylpyruvate (B1263610) (MCP-pyruvate)
The initial step in the metabolic activation of hypoglycin A is a transamination reaction. In the cytosol, an aminotransferase catalyzes the removal of the amino group from hypoglycin A, converting it to methylenecyclopropylpyruvate (MCP-pyruvate).[1]
Step 2: Oxidative Decarboxylation to this compound (MCPA-CoA)
Following its formation, MCP-pyruvate is transported into the mitochondria. Here, it undergoes oxidative decarboxylation, a reaction catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1][6] This enzyme complex, which is also responsible for the catabolism of branched-chain amino acids (leucine, isoleucine, and valine), converts MCP-pyruvate into the highly toxic this compound (MCPA-CoA).[6][7]
The overall metabolic pathway is depicted in the following diagram:
Quantitative Data
The following tables summarize quantitative data related to hypoglycin A and its metabolites from various in vivo studies. These values can vary significantly based on the species, dosage, and analytical methods used.
Table 1: Concentrations of Hypoglycin A and its Metabolites in Biological Fluids
| Analyte | Matrix | Species | Concentration Range | Reference |
| Hypoglycin A | Serum | Horse (Atypical Myopathy) | 570 – 2000 ng/mL | [2] |
| MCPA-carnitine | Serum | Horse (Atypical Myopathy) | ~8.5 – 150 ng/mL | [2] |
| MCPA-glycine | Urine | Human | Detected in 64% of suspected cases | [1] |
| Blood Glucose | Blood | Rat (after Hypoglycin A admin.) | 42.60 +/- 4.84 mg/dl (lowest level) | [5] |
Table 2: Inactivation of Acyl-CoA Dehydrogenases by MCPA-CoA
| Enzyme | Degree of Inactivation | Reference |
| Short-chain acyl-CoA dehydrogenase (SCADH) | Severely and irreversibly inactivated | [3] |
| Medium-chain acyl-CoA dehydrogenase (MCADH) | Severely and irreversibly inactivated | [3] |
| Isovaleryl-CoA dehydrogenase (IVDH) | Severely and irreversibly inactivated | [3] |
| 2-methyl-branched chain acyl-CoA dehydrogenase (2-meBCADH) | Slowly and mildly inactivated | [3] |
| Long-chain acyl-CoA dehydrogenase (LCADH) | Not significantly inactivated | [3] |
Experimental Protocols
This section outlines the general methodologies employed in the study of hypoglycin A metabolism.
In Vivo Model for Hypoglycin A Intoxication
A common experimental model involves the administration of hypoglycin A to laboratory animals, typically rats.
-
Animal Model: Male Wistar rats are often used.
-
Administration: Hypoglycin A is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal injection or oral gavage.
-
Dosage: Doses can range from 20 to 100 mg/kg body weight, depending on the desired severity of intoxication.
-
Sample Collection: Blood samples are collected at various time points to measure glucose and metabolite levels. Urine is collected to analyze for excreted metabolites. Liver tissue can be harvested for enzymatic assays and metabolite quantification.
Quantification of Hypoglycin A and its Metabolites
The primary analytical technique for the sensitive and specific quantification of hypoglycin A and its metabolites (e.g., MCPA-glycine, MCPA-carnitine) is high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[8][9]
-
Sample Preparation: Biological samples (serum, urine, tissue homogenates) are typically subjected to protein precipitation followed by solid-phase extraction to remove interfering substances.
-
Chromatographic Separation: A reversed-phase or HILIC column is used to separate the analytes.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
Measurement of Acyl-CoA Dehydrogenase Inhibition
The inhibitory effect of MCPA-CoA on acyl-CoA dehydrogenases can be assessed using spectrophotometric assays with purified enzymes or mitochondrial extracts.
-
Enzyme Source: Mitochondria are isolated from the liver of control and hypoglycin A-treated animals. Alternatively, purified acyl-CoA dehydrogenases can be used.
-
Assay Principle: The activity of acyl-CoA dehydrogenases is measured by monitoring the reduction of a suitable electron acceptor (e.g., 2,6-dichlorophenolindophenol) at a specific wavelength.
-
Inhibition Studies: The assay is performed in the presence and absence of MCPA-CoA to determine the extent of inhibition.
The following diagram illustrates a general experimental workflow for studying the in vivo formation of MCPA-CoA.
Conclusion
The in vivo formation of this compound from hypoglycin A is a critical metabolic activation pathway that underpins the toxicity of this naturally occurring compound. The process involves a two-step enzymatic conversion initiated by an aminotransferase and completed by the mitochondrial branched-chain α-keto acid dehydrogenase complex. The resulting MCPA-CoA is a potent inhibitor of fatty acid oxidation, leading to severe metabolic disturbances. The experimental protocols outlined in this guide provide a framework for investigating this pathway and its toxicological consequences. Further research into the precise kinetics of the enzymes involved and the development of targeted inhibitors could pave the way for novel therapeutic strategies against hypoglycin A poisoning and provide valuable tools for studying metabolic regulation.
References
- 1. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins Hypoglycin A and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of hypoglycin A on insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 8. Detection of hypoglycin A and MCPA-carnitine in equine serum and muscle tissue: Optimisation and validation of a LC-MS-based method without derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A sensitive LC–MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine and their metabolites in cow’s milk and urine and application to farm milk samples from Germany - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stereospecificity of (1R)-(Methylenecyclopropyl)acetyl-CoA
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a highly toxic metabolite of hypoglycin (B18308) A, a non-proteinogenic amino acid found in the unripe fruit of the ackee tree (Blighia sapida) and in litchi seeds (Litchi chinensis). Ingestion of hypoglycin A can lead to a severe and often fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia. The primary mechanism of this toxicity is the irreversible inhibition of mitochondrial acyl-CoA dehydrogenases (ACADs), key enzymes in the β-oxidation of fatty acids. This guide provides a detailed technical overview of the stereospecificity of MCPA-CoA's interaction with these enzymes, summarizing available data, outlining experimental protocols, and illustrating the underlying biochemical pathways.
Metabolic Activation and Mechanism of Toxicity
Hypoglycin A is not toxic in itself but is converted in the liver to its active form, MCPA-CoA, through a two-step process involving transamination and oxidative decarboxylation. Once formed, MCPA-CoA acts as a potent suicide inhibitor of several ACADs. This inhibition blocks fatty acid metabolism, a critical source of energy, particularly during fasting states. The resulting depletion of acetyl-CoA impairs gluconeogenesis, leading to a rapid and severe drop in blood glucose levels.
Caption: Metabolic activation of Hypoglycin A to MCPA-CoA and subsequent inhibition of β-oxidation.
Stereospecificity of Acyl-CoA Dehydrogenase Inhibition
The interaction of MCPA-CoA with ACADs is highly specific, targeting a subset of these enzymes. The stereochemistry at the α-carbon of the acetyl-CoA moiety is a critical determinant of this inhibitory activity.
Mechanism of Acyl-CoA Dehydrogenase Action
ACADs are flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes that catalyze the α,β-dehydrogenation of acyl-CoA thioesters, the first step in each cycle of β-oxidation. The reaction is initiated by the abstraction of the pro-R α-hydrogen by a glutamate (B1630785) residue in the active site, followed by the transfer of a hydride from the β-carbon to the FAD cofactor.
Selective Inactivation of ACADs by MCPA-CoA
Research has shown that MCPA-CoA does not inhibit all ACADs uniformly. Short-chain acyl-CoA dehydrogenase (SCAD), medium-chain acyl-CoA dehydrogenase (MCAD), and isovaleryl-CoA dehydrogenase (IVDH) are severely and irreversibly inactivated.[1] In contrast, 2-methyl-branched chain acyl-CoA dehydrogenase is only mildly affected, and long-chain acyl-CoA dehydrogenase (LCAD) shows no significant inactivation.[1] This selectivity is attributed to the specific architecture of the active sites of these enzymes.
While the literature confirms that one of the diastereomeric coenzyme A esters of methylenecyclopropaneacetic acid reacts stereospecifically with general acyl-CoA dehydrogenase from pig kidney, detailed kinetic data comparing the (1R) and (1S) isomers of MCPA-CoA are sparse. However, studies on closely related analogs provide strong evidence for the importance of stereochemistry. For instance, with 3,4-dienoyl-CoA derivatives, the R-enantiomer is a potent inhibitor of MCAD, while the S-enantiomer is not. Conversely, studies on spiropentylacetyl-CoA, another analog, have shown that both (R)- and (S)-isomers can inactivate MCAD, suggesting that the degree of stereospecificity can vary depending on the precise structure of the inhibitor.
Data Presentation: Inhibition of Acyl-CoA Dehydrogenases by MCPA-CoA
The following table summarizes the inhibitory effects of MCPA-CoA on various acyl-CoA dehydrogenases based on available literature. Note that these studies likely used a racemic mixture of MCPA-CoA.
| Enzyme Target | Abbreviation | Extent of Inactivation by MCPA-CoA | Reference |
| Short-Chain Acyl-CoA Dehydrogenase | SCAD | Severe and irreversible | [1] |
| Medium-Chain Acyl-CoA Dehydrogenase | MCAD | Severe and irreversible | [1] |
| Isovaleryl-CoA Dehydrogenase | IVDH | Severe and irreversible | [1] |
| 2-Methyl-Branched Chain Acyl-CoA Dehydrogenase | 2-meBCADH | Slow and mild | [1] |
| Long-Chain Acyl-CoA Dehydrogenase | LCAD | Not significant | [1] |
Experimental Protocols
Synthesis of (Methylenecyclopropyl)acetyl-CoA (MCPA-CoA)
The synthesis of MCPA-CoA is a prerequisite for in vitro inhibition studies. A general method for the synthesis of acyl-CoA esters from the corresponding carboxylic acid is provided below. Enantiomerically pure (1R)-methylenecyclopropaneacetic acid can be synthesized via asymmetric methods described in the literature, which can then be used in the following protocol.
Materials:
-
(1R)-Methylenecyclopropaneacetic acid
-
Coenzyme A (free acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) (e.g., EDC)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate solution, 5% (w/v)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
Dissolve (1R)-Methylenecyclopropaneacetic acid in anhydrous THF under an inert atmosphere.
-
Add a molar equivalent of DCC (or EDC) to the solution and stir for 10-15 minutes at room temperature to form the active ester.
-
In a separate flask, dissolve Coenzyme A in a 5% sodium bicarbonate solution.
-
Slowly add the activated ester solution to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used).
-
Extract the aqueous solution with ethyl acetate to remove any unreacted starting material and other organic impurities.
-
The aqueous layer containing the desired (1R)-MCPA-CoA can be lyophilized or purified further using reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Acyl-CoA Dehydrogenase Activity Assay: ETF Fluorescence Reduction Assay
The activity of ACADs is commonly measured using the anaerobic ETF fluorescence reduction assay. This assay follows the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it accepts electrons from the ACAD-substrate complex.
Materials:
-
Purified ACAD enzyme (e.g., SCAD, MCAD)
-
Purified electron transfer flavoprotein (ETF)
-
(1R)-(Methylenecyclopropyl)acetyl-CoA (inhibitor)
-
Acyl-CoA substrate (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD)
-
Potassium phosphate (B84403) buffer (pH 7.6)
-
Glucose
-
Glucose oxidase
-
Catalase
-
Fluorometer with excitation at 340 nm and emission at 490 nm
-
Anaerobic cuvettes or a 96-well microplate compatible with the fluorometer
Procedure:
-
Preparation of the reaction mixture: In an anaerobic cuvette or a well of a microplate, prepare a reaction mixture containing potassium phosphate buffer, glucose, glucose oxidase, and catalase. This system will enzymatically remove any dissolved oxygen.
-
Addition of ETF and ACAD: Add purified ETF and the specific ACAD enzyme to the reaction mixture.
-
Pre-incubation with inhibitor: For inhibition studies, add varying concentrations of (1R)-MCPA-CoA to the reaction mixture and pre-incubate for a defined period to allow for the inactivation of the enzyme. A control reaction without the inhibitor should be run in parallel.
-
Initiation of the reaction: Initiate the enzymatic reaction by adding the specific acyl-CoA substrate.
-
Fluorescence measurement: Immediately begin monitoring the decrease in ETF fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.
-
Data analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence decay curve. For inhibition studies, calculate the percentage of remaining enzyme activity at each inhibitor concentration. Kinetic parameters such as the inactivation rate constant (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I) can be determined by plotting the observed inactivation rate against the inhibitor concentration.
Caption: Workflow for the ETF fluorescence reduction assay to study ACAD inhibition.
Conclusion
(Methylenecyclopropyl)acetyl-CoA is a potent and selective mechanism-based inhibitor of several key acyl-CoA dehydrogenases involved in fatty acid and amino acid metabolism. The stereochemistry of MCPA-CoA is a crucial factor in its inhibitory activity, although detailed kinetic comparisons between the (1R) and (1S) enantiomers are not extensively documented in the current literature. The provided experimental protocols for the synthesis of MCPA-CoA and the measurement of ACAD activity offer a framework for further investigation into the stereospecificity of this toxic metabolite. A deeper understanding of these structure-activity relationships is essential for the development of potential therapeutic interventions for Jamaican Vomiting Sickness and for the design of novel enzyme inhibitors for other metabolic disorders. Further research is warranted to fully elucidate the kinetic differences in the inhibition of ACADs by the individual enantiomers of MCPA-CoA.
References
An In-depth Technical Guide on the Enzymatic Target of (1R)-(Methylenecyclopropyl)acetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is the toxic metabolite of hypoglycin (B18308) A, a compound found in the unripe ackee fruit. Ingestion can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia. This technical guide provides a comprehensive overview of the primary enzymatic targets of MCPA-CoA, detailing the mechanism of inhibition, kinetic parameters, and the downstream metabolic consequences. The information presented is intended to support research efforts in toxicology, drug development, and the study of metabolic disorders.
Primary Enzymatic Targets of this compound
The primary molecular targets of MCPA-CoA are a subset of mitochondrial acyl-CoA dehydrogenases, flavoenzymes that catalyze the initial dehydrogenation step in the β-oxidation of fatty acids and the catabolism of some amino acids. MCPA-CoA acts as a suicide inhibitor, leading to the irreversible inactivation of these critical enzymes.[1]
The susceptibility of various acyl-CoA dehydrogenases to MCPA-CoA varies significantly:
-
Severely Inhibited:
-
Short-chain acyl-CoA dehydrogenase (SCAD)
-
Medium-chain acyl-CoA dehydrogenase (MCAD)
-
Isovaleryl-CoA dehydrogenase (IVDH)[1]
-
-
Mildly Inhibited:
-
2-methyl-branched chain acyl-CoA dehydrogenase (2-meBCADH)[1]
-
-
Not Significantly Inhibited:
-
Long-chain acyl-CoA dehydrogenase (LCAD)[1]
-
This selective inhibition disrupts the metabolism of short- and medium-chain fatty acids, as well as the breakdown of the amino acid leucine (B10760876) (metabolized via IVDH).[1]
Mechanism of Action: Suicide Inhibition
MCPA-CoA is a classic example of a suicide substrate. The enzyme recognizes MCPA-CoA as a substrate and initiates its catalytic cycle. However, the reactive methylenecyclopropyl group in MCPA-CoA, upon enzymatic processing, generates a highly reactive intermediate that covalently binds to the enzyme's active site, leading to irreversible inactivation.[1] Spectrophotometric titration studies have confirmed this mechanism for SCAD and MCAD.[1] The presence of the enzyme's natural substrate can protect against this inactivation, indicating that MCPA-CoA competes for the active site.[1]
Quantitative Inhibition Data
The following table summarizes the qualitative and semi-quantitative inhibitory effects of MCPA-CoA on its primary targets.
| Enzyme Target | Substrate Specificity | Observed Inhibition by MCPA-CoA |
| Short-chain acyl-CoA dehydrogenase (SCAD) | Acyl-CoAs with 4 to 6 carbon atoms (e.g., Butyryl-CoA) | Severe and irreversible inactivation.[1] The inhibition of SCAD is a primary contributor to the disruption of short-chain fatty acid oxidation. |
| Medium-chain acyl-CoA dehydrogenase (MCAD) | Acyl-CoAs with 6 to 12 carbon atoms (e.g., Octanoyl-CoA) | Severe and irreversible inactivation.[1] The inhibition of MCAD is a key factor in the overall blockade of fatty acid β-oxidation. |
| Isovaleryl-CoA dehydrogenase (IVDH) | Isovaleryl-CoA (from leucine metabolism) | Severe and irreversible inactivation.[1] This leads to the accumulation of metabolites derived from leucine, which are excreted in the urine. |
Experimental Protocols
General Principles for Acyl-CoA Dehydrogenase Activity Assays
The activity of acyl-CoA dehydrogenases can be monitored by measuring the reduction of an electron acceptor. Common methods include:
-
Spectrophotometry: Using artificial electron acceptors like ferrocenium (B1229745) hexafluorophosphate (B91526) or 2,6-dichlorophenolindophenol (DCPIP), where the reduction can be followed by a change in absorbance.
-
HPLC-based assays: These methods directly measure the formation of the enoyl-CoA product from the acyl-CoA substrate.
Protocol for Studying Suicide Inhibition of Acyl-CoA Dehydrogenases by MCPA-CoA
This protocol is a generalized approach for characterizing the suicide inhibition of a purified acyl-CoA dehydrogenase (e.g., SCAD, MCAD, or IVDH) by MCPA-CoA.
Materials:
-
Purified acyl-CoA dehydrogenase (SCAD, MCAD, or IVDH)
-
This compound (MCPA-CoA) of known concentration
-
The specific acyl-CoA substrate for the enzyme (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD, isovaleryl-CoA for IVDH)
-
Electron acceptor (e.g., ferrocenium hexafluorophosphate)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.6)
-
Spectrophotometer capable of kinetic measurements
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the purified acyl-CoA dehydrogenase in the reaction buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.
-
Inhibitor and Substrate Preparation: Prepare stock solutions of MCPA-CoA and the specific acyl-CoA substrate in the reaction buffer.
-
Pre-incubation (Inactivation Step):
-
In a series of tubes, pre-incubate the enzyme with various concentrations of MCPA-CoA in the reaction buffer.
-
Include a control tube with the enzyme but no MCPA-CoA.
-
Incubate at a constant temperature (e.g., 30°C) for different time intervals to allow for the inactivation to proceed.
-
-
Activity Measurement:
-
At each time point, take an aliquot from each pre-incubation tube and dilute it into the assay mixture containing the specific acyl-CoA substrate and the electron acceptor in the reaction buffer. The dilution should be sufficient to stop further inactivation during the assay measurement.
-
Immediately measure the initial rate of the reaction by monitoring the change in absorbance of the electron acceptor at the appropriate wavelength.
-
-
Data Analysis:
-
Plot the logarithm of the remaining enzyme activity against the pre-incubation time for each MCPA-CoA concentration.
-
The apparent first-order rate constant of inactivation (k_obs) can be determined from the slope of these plots.
-
To determine the kinetic parameters of suicide inhibition (K_I and k_inact), plot 1/k_obs against 1/[MCPA-CoA]. The y-intercept will be 1/k_inact, and the x-intercept will be -1/K_I.
-
Signaling Pathways and Metabolic Consequences
The inhibition of acyl-CoA dehydrogenases by MCPA-CoA has profound effects on cellular metabolism, primarily by disrupting fatty acid β-oxidation. This leads to a cascade of downstream events.
Disruption of Fatty Acid β-Oxidation
The following diagram illustrates the fatty acid β-oxidation pathway and the points of inhibition by MCPA-CoA.
Downstream Metabolic Consequences
The blockade of fatty acid β-oxidation leads to a severe energy deficit, particularly in tissues that rely on fatty acids as a primary fuel source, such as the liver, heart, and skeletal muscle. The key downstream consequences are:
-
Depletion of Acetyl-CoA: The inability to break down fatty acids leads to a significant reduction in the mitochondrial pool of acetyl-CoA.
-
Impaired TCA Cycle: Acetyl-CoA is the primary fuel for the Tricarboxylic Acid (TCA) cycle. A lack of acetyl-CoA slows down the TCA cycle, reducing the production of NADH and FADH2, which are essential for ATP production via oxidative phosphorylation.
-
Inhibition of Gluconeogenesis: The reduced levels of acetyl-CoA and ATP have a direct impact on gluconeogenesis, the process of generating glucose from non-carbohydrate precursors. Acetyl-CoA is an allosteric activator of pyruvate (B1213749) carboxylase, a key enzyme in gluconeogenesis. The lack of ATP also limits this energy-intensive pathway. This impairment of gluconeogenesis is the primary cause of the profound hypoglycemia observed in MCPA-CoA toxicity.[3]
The following diagram illustrates the downstream metabolic consequences of MCPA-CoA toxicity.
Conclusion
This compound is a potent and selective suicide inhibitor of short-chain acyl-CoA dehydrogenase, medium-chain acyl-CoA dehydrogenase, and isovaleryl-CoA dehydrogenase. The irreversible inactivation of these enzymes leads to a profound disruption of fatty acid and amino acid metabolism, resulting in a severe energy deficit and life-threatening hypoglycemia. A thorough understanding of the molecular targets and mechanism of action of MCPA-CoA is crucial for the development of diagnostic and therapeutic strategies for Jamaican Vomiting Sickness and for advancing our knowledge of fatty acid metabolism and its role in human health and disease. Further research is warranted to elucidate the precise kinetic parameters of inhibition for the individual human enzymes.
References
- 1. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of suicide substrate:enzyme inactivation. Methylenecyclopropaneacetyl-CoA and general acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Synthesis of (1R)-(Methylenecyclopropyl)acetyl-CoA
For Research Use Only
Application Note
(1R)-(Methylenecyclopropyl)acetyl-CoA is a crucial molecule for researchers in the fields of toxicology, metabolic disorders, and drug development. It is the activated form of (1R)-(Methylenecyclopropyl)acetic acid, a key metabolite of hypoglycin (B18308) A, the toxin responsible for Jamaican Vomiting Sickness. Understanding the synthesis and biological interactions of this compound is vital for studying its mechanism of action, which involves the inhibition of fatty acid β-oxidation and can lead to severe hypoglycemia.
The final step of the synthesis involves the conversion of the carboxylic acid to its Coenzyme A derivative. For this transformation, a reliable chemoenzymatic approach is detailed, offering high specificity and yield under mild conditions. This protocol is intended for researchers and scientists with a background in organic synthesis and biochemistry.
Synthetic Pathway Overview
The synthesis of this compound can be envisioned in three main stages, starting from commercially available cyclopropanemethanol. The initial phase involves the creation of the methylenecyclopropane (B1220202) moiety, followed by oxidation to the carboxylic acid, and finally, the enzymatic ligation to Coenzyme A.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of (Methylenecyclopropyl)methanol
This stage involves a two-step process: the oxidation of cyclopropanemethanol to cyclopropanecarboxaldehyde, followed by a Wittig reaction to introduce the methylene (B1212753) group.
Step 1.1: Oxidation of Cyclopropanemethanol to Cyclopropanecarboxaldehyde
-
To a stirred suspension of pyridinium (B92312) chlorochromate (PCC) in anhydrous dichloromethane (B109758) (CH₂Cl₂), add a solution of cyclopropanemethanol in CH₂Cl₂ dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield crude cyclopropanecarboxaldehyde, which can be purified by distillation.
Step 1.2: Wittig Reaction to form (Methylenecyclopropyl)methanol
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0°C and add n-butyllithium (n-BuLi) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours to form the ylide (a color change to deep yellow/orange is typically observed).
-
Cool the reaction mixture back to 0°C and add a solution of cyclopropanecarboxaldehyde in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.
-
Purify the resulting crude (methylenecyclopropyl)methanol by column chromatography on silica gel.
Stage 2: Oxidation of (Methylenecyclopropyl)methanol to (Methylenecyclopropyl)acetic acid
This stage involves the oxidation of the primary alcohol to a carboxylic acid.
-
Dissolve (methylenecyclopropyl)methanol in acetone (B3395972) and cool the solution in an ice bath.
-
Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. A color change from orange to green indicates the progress of the oxidation.
-
Quench the reaction by adding isopropanol (B130326) until the green color persists.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield (methylenecyclopropyl)acetic acid.
-
Further purification can be achieved by recrystallization or column chromatography.
Note on Enantioselectivity: The above protocol yields a racemic mixture. To obtain the (1R) enantiomer, an asymmetric synthesis strategy or chiral resolution of the racemic carboxylic acid would be required. This could involve using a chiral auxiliary during the synthesis or enzymatic resolution.
Stage 3: Chemoenzymatic Synthesis of this compound
This final stage utilizes an acyl-CoA synthetase to ligate the carboxylic acid to Coenzyme A.
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, and ATP.
-
To the reaction buffer, add Coenzyme A (lithium salt), (1R)-(Methylenecyclopropyl)acetic acid, and a suitable acyl-CoA synthetase.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor the reaction progress by HPLC-MS.
-
Upon completion, the this compound can be purified by preparative HPLC.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis. Actual yields may vary depending on experimental conditions and scale.
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1.1 Oxidation | Cyclopropanemethanol | Cyclopropanecarboxaldehyde | PCC, CH₂Cl₂ | 75-85 |
| 1.2 Wittig Reaction | Cyclopropanecarboxaldehyde | (Methylenecyclopropyl)methanol | Methyltriphenylphosphonium bromide, n-BuLi, THF | 60-70 |
| 2. Oxidation | (Methylenecyclopropyl)methanol | (Methylenecyclopropyl)acetic acid | Jones reagent, acetone | 70-80 |
| 3. CoA Ligation | (Methylenecyclopropyl)acetic acid | This compound | Coenzyme A, ATP, Acyl-CoA Synthetase | 50-60 |
Logical Relationships in the Wittig Reaction
The Wittig reaction is a cornerstone of this synthesis, forming the key methylenecyclopropane structure. The logical flow of this reaction is depicted below.
Figure 2: Logical flow of the Wittig reaction step.
Application Note: Quantitative Analysis of (1R)-(Methylenecyclopropyl)acetyl-CoA in Biological Samples using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1R)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a highly toxic metabolite derived from hypoglycin (B18308) A, a protoxin found in the unripe fruit of the ackee tree (Blighia sapida) and the seeds of the box elder tree (Acer negundo).[1] Ingestion of hypoglycin A can lead to a condition known as Jamaican Vomiting Sickness, characterized by severe hypoglycemia.[1] The toxicity of hypoglycin A is mediated through its metabolic conversion to MCPA-CoA.[2] This metabolite is a potent inhibitor of several acyl-CoA dehydrogenases, particularly short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD), crucial enzymes in mitochondrial fatty acid β-oxidation.[1][3] The inhibition of β-oxidation leads to a depletion of cellular energy reserves and an accumulation of toxic intermediates, ultimately impairing gluconeogenesis.[1][3][4]
Given its central role in the pathophysiology of hypoglycin A-induced toxicity, the sensitive and specific quantification of MCPA-CoA in biological samples is essential for toxicological studies, diagnostic purposes, and the development of potential therapeutic interventions. This application note provides a detailed protocol for the analysis of MCPA-CoA in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway and Mechanism of Toxicity
Hypoglycin A is metabolized in the liver to MCPA-CoA in a two-step process. First, hypoglycin A undergoes deamination to form methylenecyclopropylpyruvic acid (MCP-pyruvate). Subsequently, MCP-pyruvate is oxidatively decarboxylated to yield the toxic metabolite, MCPA-CoA.[2] MCPA-CoA then acts as a suicide inhibitor of SCAD and MCAD, leading to the disruption of fatty acid metabolism.[1]
Caption: Metabolic activation of Hypoglycin A and inhibition of β-oxidation by MCPA-CoA.
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Biological Tissues (e.g., Liver)
This protocol is adapted from established methods for the extraction of short-chain acyl-CoAs from tissues.[5]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Internal Standard (IS): Heptadecanoyl-CoA or other suitable non-endogenous acyl-CoA
-
Methanol-chloroform solution (2:1, v/v), pre-chilled to -20°C
-
Homogenizer
-
Centrifuge capable of 4°C and at least 1,300 x g
-
Solid Phase Extraction (SPE) columns (weak anion exchange)
-
SPE conditioning solution: Methanol (B129727)
-
SPE equilibration solution: Deionized water
-
SPE wash solution 1: 2% Formic acid in water
-
SPE wash solution 2: Methanol
-
SPE elution solution: 2-5% Ammonium hydroxide (B78521) in methanol
-
Nitrogen evaporator
-
Reconstitution solution: 50% Methanol in water
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue in a pre-chilled polypropylene (B1209903) tube.
-
Add a known amount of internal standard to the tube.
-
Add 3 mL of ice-cold methanol-chloroform (2:1) solution.
-
Homogenize the tissue on ice.
-
Centrifuge the homogenate at 1,300 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
To the supernatant, add 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform. Vortex for 10 seconds.
-
Centrifuge at 1,300 x g for 15 minutes at 4°C to separate the phases.
-
Collect the upper aqueous phase containing the acyl-CoAs.
-
SPE Cleanup:
-
Condition the SPE column with 3 mL of methanol.
-
Equilibrate the column with 3 mL of deionized water.
-
Load the aqueous extract onto the column.
-
Wash the column with 2.4 mL of 2% formic acid.
-
Wash the column with 2.4 mL of methanol.
-
Elute the acyl-CoAs with 2.4 mL of 2-5% ammonium hydroxide in methanol.
-
-
Dry the eluate under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of 50% methanol in water for LC-MS/MS analysis.
Caption: Workflow for the extraction of MCPA-CoA from biological tissues.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Parameters (starting conditions, optimization may be required):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-8 min: 2-50% B
-
8-10 min: 50-95% B
-
10-12 min: 95% B
-
12.1-15 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for MCPA-CoA ([M+H]+) is m/z 862.65.
-
A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507.3 Da).
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 862.65 | 355.35 | To be optimized |
| Internal Standard (e.g., Heptadecanoyl-CoA) | [M+H]+ | [M+H - 507.3]+ | To be optimized |
Data Presentation
Direct quantification of the highly reactive MCPA-CoA in biological samples is challenging due to its instability and rapid binding to enzymes. Therefore, it is often more feasible to measure its more stable downstream metabolites, such as MCPA-glycine and MCPA-carnitine, as biomarkers of exposure.
The following table presents hypothetical quantitative data for MCPA-CoA metabolites in liver tissue samples from control and hypoglycin A-exposed animals. This serves as a template for data presentation.
| Sample Group | MCPA-glycine (pmol/g tissue) | MCPA-carnitine (pmol/g tissue) |
| Control 1 | Not Detected | Not Detected |
| Control 2 | Not Detected | Not Detected |
| Control 3 | Not Detected | Not Detected |
| Control Mean ± SD | N.D. | N.D. |
| Exposed 1 | 150.2 | 75.8 |
| Exposed 2 | 185.5 | 92.1 |
| Exposed 3 | 162.8 | 81.3 |
| Exposed Mean ± SD | 166.2 ± 17.9 | 83.1 ± 8.3 |
Conclusion
This application note provides a comprehensive framework for the LC-MS/MS analysis of this compound and its metabolites in biological samples. The detailed protocols for sample preparation and instrumental analysis will enable researchers to accurately assess exposure to hypoglycin A and investigate the toxicological effects of its primary metabolite. The provided methodologies can be adapted and optimized for various research applications in toxicology, drug metabolism, and clinical diagnostics.
References
- 1. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
Application Notes and Protocols for Radiolabeling of (1R)-(Methylenecyclopropyl)acetyl-CoA for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a potent inhibitor of several acyl-CoA dehydrogenases, key enzymes in mitochondrial fatty acid β-oxidation.[1] The parent compound, (methylenecyclopropyl)acetic acid (MCPA), is a toxic metabolite of hypoglycin (B18308) A, found in the unripe ackee fruit, and is responsible for Jamaican Vomiting Sickness.[2][3] This inhibitory action on fatty acid metabolism makes radiolabeled MCPA-CoA a valuable tracer for in vivo imaging studies, particularly for investigating metabolic disorders, cancer metabolism, and cardiotoxicity.
These application notes provide a comprehensive overview of the proposed radiolabeling of MCPA-CoA with Carbon-11 ([¹¹C]), a positron-emitting radionuclide with a short half-life (t½ = 20.4 min), making it ideal for positron emission tomography (PET) studies. While a specific, published protocol for the radiolabeling of this compound was not identified in the literature, this document outlines a detailed, proposed protocol based on established methods for the [¹¹C]-labeling of carboxylic acids and the enzymatic synthesis of acyl-CoA esters.
Potential Applications in Tracer Studies
The ability of [¹¹C]-(1R)-(Methylenecyclopropyl)acetyl-CoA to trace the activity of acyl-CoA dehydrogenases opens up several avenues for research and drug development:
-
Oncology: Cancer cells often exhibit altered fatty acid metabolism. A radiolabeled tracer targeting this pathway could be used to visualize tumors, assess treatment response, and develop novel anti-cancer therapies that target fatty acid oxidation.[4][5][6][7]
-
Metabolic Diseases: Investigate the pathophysiology of inherited metabolic disorders related to fatty acid oxidation defects.
-
Cardiology: Study myocardial fatty acid metabolism in ischemic heart disease and heart failure.[5][6]
-
Toxicology: Elucidate the in vivo mechanism of toxicity of hypoglycin A and other compounds that disrupt mitochondrial function.[8]
-
Drug Development: Screen and evaluate the in vivo efficacy and off-target effects of drugs designed to modulate fatty acid metabolism.
Proposed Experimental Protocols
This section details a proposed two-step protocol for the synthesis of [¹¹C]-(1R)-(Methylenecyclopropyl)acetyl-CoA.
Step 1: Radiolabeling of (1R)-(Methylenecyclopropyl)acetic acid with [¹¹C]CO₂
This proposed method is adapted from established procedures for the ¹¹C-carboxylation of Grignard reagents.[9]
Materials:
-
(1R)-(Bromomethyl)methylenecyclopropane (precursor)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
[¹¹C]CO₂ produced from a cyclotron
-
Hydrochloric acid (HCl)
-
Solid-phase extraction (SPE) cartridges for purification
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
Protocol:
-
Grignard Reagent Formation: React (1R)-(bromomethyl)methylenecyclopropane with magnesium turnings in anhydrous diethyl ether or THF to form the corresponding Grignard reagent, (1R)-(methylenecyclopropyl)methylmagnesium bromide.
-
¹¹C-Carboxylation: Bubble the cyclotron-produced [¹¹C]CO₂ through the solution of the Grignard reagent at low temperature (e.g., -78 °C).
-
Quenching: Quench the reaction by adding aqueous HCl to protonate the carboxylate and form [¹¹C]-(1R)-(Methylenecyclopropyl)acetic acid.
-
Purification: Purify the crude product using SPE cartridges followed by semi-preparative HPLC to isolate the pure [¹¹C]-(1R)-(Methylenecyclopropyl)acetic acid.
Step 2: Enzymatic Synthesis of [¹¹C]-(1R)-(Methylenecyclopropyl)acetyl-CoA
This proposed method utilizes an acyl-CoA synthetase to catalyze the formation of the CoA ester. This approach offers high specificity and yield under mild conditions.[5][10][11]
Materials:
-
Purified [¹¹C]-(1R)-(Methylenecyclopropyl)acetic acid (from Step 1)
-
Coenzyme A (CoA)
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or rat liver)
-
ATP
-
MgCl₂
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
HPLC system for purification and analysis
Protocol:
-
Reaction Setup: In a reaction vial, combine the purified [¹¹C]-(1R)-(Methylenecyclopropyl)acetic acid, Coenzyme A, ATP, and MgCl₂ in the appropriate buffer.
-
Enzymatic Reaction: Initiate the reaction by adding the acyl-CoA synthetase. Incubate at the optimal temperature for the enzyme (typically 25-37 °C).
-
Monitoring: Monitor the progress of the reaction by radio-HPLC.
-
Purification: Purify the final product, [¹¹C]-(1R)-(Methylenecyclopropyl)acetyl-CoA, using radio-HPLC.
-
Formulation: Formulate the purified product in a physiologically compatible buffer (e.g., sterile saline with a small amount of ethanol) for in vivo studies.
Quality Control
Rigorous quality control is essential for any radiotracer intended for in vivo use. The following parameters should be assessed for each batch of [¹¹C]-(1R)-(Methylenecyclopropyl)acetyl-CoA.
| Parameter | Method | Specification |
| Radiochemical Purity | Radio-HPLC | > 95% |
| Chemical Purity | HPLC with UV detector | > 95% |
| Specific Activity | Calculated from the radioactivity and the molar amount of the product | > 1 Ci/µmol at the time of injection |
| Radionuclidic Purity | Gamma-ray spectroscopy | > 99.5% ¹¹C |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits |
| pH | pH meter | 6.5 - 7.5 |
| Sterility | Standard microbiological testing | Sterile |
| Endotoxin Level | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V |
Data Presentation
The following table summarizes hypothetical, yet expected, quantitative data for the proposed radiolabeling protocol. Actual results may vary and would require experimental validation.
| Parameter | Expected Value |
| Radiochemical Yield (RCY) of [¹¹C]-(1R)-(Methylenecyclopropyl)acetic acid | 20 - 40% (decay-corrected, based on [¹¹C]CO₂) |
| Radiochemical Yield (RCY) of [¹¹C]-(1R)-(Methylenecyclopropyl)acetyl-CoA | 60 - 80% (decay-corrected, based on the labeled acid) |
| Total Synthesis Time | 40 - 60 minutes |
| Specific Activity | > 1 Ci/µmol |
Visualizations
Caption: Proposed workflow for the radiosynthesis of [¹¹C]-(1R)-(Methylenecyclopropyl)acetyl-CoA.
Caption: Mechanism of action of [¹¹C]-(1R)-(Methylenecyclopropyl)acetyl-CoA in fatty acid metabolism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Methylene cyclopropyl acetic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in 11C-Labeling With [11C]CO2 for PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [mdpi.com]
Application Notes and Protocols for (1R)-(Methylenecyclopropyl)acetyl-CoA Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a critical intermediate in the metabolic pathway of hypoglycin (B18308) A, a toxin found in the unripe ackee fruit. It is a potent inhibitor of several acyl-CoA dehydrogenases, playing a significant role in the disruption of fatty acid β-oxidation.[1] These application notes provide detailed protocols for the proper handling and storage of this compound solutions to ensure their stability and integrity for research applications.
Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[3][4]
-
Handling: Avoid inhalation of aerosols and direct contact with skin and eyes.[5][6] Handle in a well-ventilated area or under a chemical fume hood.[3][7]
-
Disposal: Dispose of waste in accordance with local regulations for chemical waste.[3]
Storage and Stability
Acyl-CoA derivatives are known to be unstable, particularly in aqueous solutions at neutral or basic pH.[8][9] Proper storage is crucial to prevent degradation through hydrolysis and oxidation.
Table 1: Recommended Storage Conditions for Acyl-CoA Solutions
| Storage Form | Temperature | Duration | Recommended Conditions |
| Solid/Lyophilized Powder | -20°C | ≥ 4 years | Store in a desiccator to protect from moisture. |
| Stock Solution (Aqueous) | -20°C | Up to 1 month | Aliquot in acidic buffer (pH 2-6) to avoid repeated freeze-thaw cycles.[8][9] |
| Stock Solution (Aqueous) | -80°C | Up to 6 months | Aliquot in acidic buffer (pH 2-6) and store under an inert gas like nitrogen to prevent oxidation.[10] |
| Working Solution | 4°C | < 24 hours | Prepare fresh daily and keep on ice during use.[8] |
Solution Preparation and Handling Protocol
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound (solid form)
-
Sterile, nuclease-free water
-
Acidic buffer (e.g., 10 mM HCl or a buffer with a pH between 2 and 6)
-
Microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Reconstitute the solid in a minimal amount of acidic buffer. Gently vortex to dissolve.
-
Dilution: Further dilute the solution to the desired stock concentration using the same acidic buffer.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in microcentrifuge tubes.
-
Storage: Immediately store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.
Experimental Protocol: Acyl-CoA Dehydrogenase Inhibition Assay
This protocol provides a general method for assessing the inhibitory effect of this compound on a target acyl-CoA dehydrogenase.
Materials:
-
This compound stock solution
-
Purified acyl-CoA dehydrogenase
-
Substrate for the enzyme (e.g., butyryl-CoA for short-chain acyl-CoA dehydrogenase)
-
Assay buffer (pH 7.0-8.0, specific to the enzyme)
-
Detection reagent (e.g., DCPIP or a fluorescent probe)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare working solutions of the enzyme, substrate, and inhibitor in the assay buffer.
-
Enzyme Pre-incubation: In the wells of the microplate, add the assay buffer and the this compound solution at various concentrations. Add the purified enzyme to each well.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the enzyme's substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance or fluorescence over time.
-
Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Calculate the IC50 value to quantify the inhibitory potency of this compound.
Visualizations
Biochemical Pathway and Mechanism of Action
Caption: Metabolic activation of Hypoglycin A to MCPA-CoA and its inhibitory effect on fatty acid β-oxidation.
Experimental Workflow
Caption: Workflow for handling (1R)-MCPA-CoA and its use in an enzyme inhibition assay.
References
- 1. grokipedia.com [grokipedia.com]
- 2. (RS)-(Methylenecyclopropyl)acetic acid analytical standard | 1073-00-3 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. biosynth.com [biosynth.com]
- 5. amano-enzyme.com [amano-enzyme.com]
- 6. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 7. nano.pitt.edu [nano.pitt.edu]
- 8. neolab.de [neolab.de]
- 9. Coenzyme A - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
improving the stability of (1R)-(Methylenecyclopropyl)acetyl-CoA in solution
Welcome to the technical support center for (1R)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA). This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to ensure the stability and successful application of MCPA-CoA in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (MCPA-CoA) is the active metabolic form of hypoglycin (B18308) A, a toxin found in unripe ackee fruit. In biological systems, its primary mechanism is the irreversible inhibition of key enzymes in mitochondrial β-oxidation, particularly short-chain and medium-chain acyl-CoA dehydrogenases (SCAD and MCAD).[1] This "suicide inhibition" disrupts fatty acid metabolism and can lead to severe hypoglycemia.[2]
Q2: What are the main stability concerns when working with MCPA-CoA in solution?
A2: The primary stability concerns for MCPA-CoA in aqueous solutions are the hydrolysis of its high-energy thioester bond and the potential for ring-opening of the strained methylenecyclopropyl group. The thioester bond is particularly susceptible to hydrolysis under basic conditions.
Q3: How should I store my stock solutions of MCPA-CoA?
A3: For maximum stability, stock solutions of MCPA-CoA should be prepared in an acidic to neutral buffer (pH 2-6) and stored in aliquots at -80°C.[3] Avoid repeated freeze-thaw cycles. The free acid form of Coenzyme A derivatives is generally less stable than salt forms.[3]
Q4: Can I include reducing agents like DTT or TCEP in my buffers?
A4: Caution is advised. While reducing agents are often used to protect thiols, some can negatively impact thioester stability. Tris(2-carboxyethyl)phosphine (TCEP), in particular, has been shown to accelerate the hydrolysis of thioesters, especially around neutral pH.[4][5] If a reducing agent is necessary, its compatibility and concentration should be carefully evaluated. Thioester exchange with thiols like DTT or 2-mercaptoethanol (B42355) can also occur, leading to degradation of your compound.[6]
Q5: What are the expected degradation products of MCPA-CoA in an aqueous buffer?
A5: The most common degradation product will be (1R)-methylenecyclopropyl acetic acid (MCPA) and free Coenzyme A (CoA-SH), resulting from the hydrolysis of the thioester bond. Under harsh conditions (e.g., extreme pH or temperature), products resulting from the opening of the cyclopropane (B1198618) ring could also form, although this is less common under typical experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity or inconsistent results in enzymatic assays. | 1. Degradation of MCPA-CoA stock solution: The thioester bond may have hydrolyzed due to improper storage (e.g., wrong pH, high temperature, multiple freeze-thaw cycles).2. Reaction with buffer components: Your buffer may have a pH > 7.0, accelerating hydrolysis. Components like TCEP or high concentrations of nucleophiles could also be degrading the compound. | 1. Prepare fresh stock solutions from powder. Aliquot into single-use volumes and store at -80°C in a slightly acidic buffer (pH ~6.0).2. Check the pH of all buffers immediately before use. Use buffers with a pH between 6.0 and 7.4. Avoid TCEP if possible. |
| Unexpected peaks appearing in HPLC or LC-MS/MS analysis over time. | 1. Hydrolysis: The appearance of a peak corresponding to (1R)-methylenecyclopropyl acetic acid (MCPA) and another for Coenzyme A indicates thioester hydrolysis.2. Oxidation: If the solution was not handled under inert gas, disulfide-linked dimers of CoA may form. | 1. Confirm the identity of the new peaks by running standards of the suspected degradation products (MCPA and CoA).2. Prepare buffers with degassed solvents to minimize oxygen exposure. |
| Low purity of synthesized MCPA-CoA. | 1. Incomplete reaction: The synthesis reaction may not have gone to completion.2. Degradation during purification: Exposure to non-optimal pH or temperatures during workup and purification can degrade the product. | 1. Monitor the reaction progress using TLC or HPLC to ensure completion.2. Use purification methods that maintain a cool temperature and stable pH, such as reversed-phase HPLC with an appropriate buffered mobile phase. |
Data Presentation: Factors Affecting Stability
The stability of acyl-CoA thioesters is primarily influenced by pH and temperature. While specific kinetic data for MCPA-CoA is limited, its reactivity is known to be high.[7] The following table summarizes expected stability trends based on data for similar thioesters.
Table 1: Influence of pH and Temperature on Thioester Stability
| Factor | Condition | Expected Effect on Stability | Rationale |
| pH | Acidic (pH < 6.0) | Higher Stability | Hydrolysis of thioesters is acid-inhibited. |
| Neutral (pH 7.0 - 7.4) | Moderate Stability | Thioesters are relatively stable at neutral pH but hydrolysis occurs slowly.[5] The half-life can be on the order of days. | |
| Basic (pH > 8.0) | Low Stability | Hydrolysis is base-catalyzed and the rate increases significantly with rising pH. | |
| Temperature | -80°C / -20°C | Highest Stability | Recommended for long-term storage of stock solutions.[3][8] |
| 4°C | Short-term Stability | Suitable for temporary storage of working solutions (hours to a few days). | |
| 25°C - 37°C | Lower Stability | Increased temperature accelerates the rate of hydrolysis. Experiments should be designed to minimize incubation time at these temperatures. |
Experimental Protocols
Protocol 1: Stability Assessment of MCPA-CoA by HPLC
This protocol outlines a method to determine the rate of hydrolytic degradation of MCPA-CoA under various buffer conditions.
-
Preparation of Solutions:
-
Prepare a series of buffers at different pH values (e.g., 50 mM Phosphate (B84403) buffer at pH 6.0, 7.4, and 8.5).
-
Prepare a concentrated stock solution of MCPA-CoA (e.g., 10 mM) in a pH 6.0 buffer and store on ice.
-
-
Initiation of Stability Study:
-
At time zero (t=0), dilute the MCPA-CoA stock solution into each of the prepared buffers to a final concentration of 200 µM.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation mixture.
-
Immediately quench any further degradation by adding an equal volume of a solution like 10% trichloroacetic acid (TCA) or by snap-freezing in liquid nitrogen. Store at -80°C until analysis.
-
Analyze the samples by reversed-phase HPLC. A C18 column is typically used.
-
Use a mobile phase gradient, for example:
-
Solvent A: 75 mM KH₂PO₄, pH 4.9.
-
Solvent B: Acetonitrile.
-
-
Monitor the elution profile using a UV detector at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.
-
-
Data Analysis:
-
Quantify the peak area of the intact MCPA-CoA at each time point.
-
Plot the natural logarithm of the remaining MCPA-CoA concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k) for the degradation.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Protocol 2: UPLC-MS/MS for Quantification of MCPA-CoA and Metabolites
This method is suitable for quantifying MCPA-CoA and its metabolites in complex biological samples.
-
Sample Preparation (from tissue):
-
Homogenize ~50 mg of frozen tissue on ice in a solution of 100 mM potassium phosphate (pH 4.9) and an organic solvent mixture (e.g., acetonitrile:2-propanol:methanol). Include an appropriate internal standard (e.g., heptadecanoyl-CoA).
-
Vortex, sonicate, and centrifuge the homogenate at 4°C to pellet proteins and debris.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
Use a UPLC system with a reversed-phase column (e.g., C8 or C18).
-
Employ a binary gradient with a mobile phase containing a volatile buffer system compatible with mass spectrometry, such as 15 mM ammonium (B1175870) hydroxide (B78521) in water and acetonitrile.
-
-
Mass Spectrometry Detection:
-
Use a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode.
-
Optimize parent-daughter ion transitions for MCPA-CoA, its expected metabolites (e.g., MCPA-glycine, MCPA-carnitine), and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of purified MCPA-CoA.
-
Calculate the concentration in samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizations
Caption: Primary degradation pathway of MCPA-CoA in aqueous solution.
Caption: Workflow for assessing the stability of MCPA-CoA.
References
- 1. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. neolab.de [neolab.de]
- 4. researchgate.net [researchgate.net]
- 5. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro reactivity of carboxylic acid-CoA thioesters with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of (1R)-(Methylenecyclopropyl)acetyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of (Methylenecyclopropyl)acetyl-CoA (MCPA-CoA), a potent inhibitor of fatty acid β-oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (Methylenecyclopropyl)acetyl-CoA (MCPA-CoA)?
A1: MCPA-CoA is a toxic metabolite derived from hypoglycin (B18308) A, found in unripe ackee fruit. Its primary mechanism of action is the irreversible inhibition of several acyl-CoA dehydrogenases, which are key enzymes in mitochondrial β-oxidation.[1][2][3] This leads to a disruption of fatty acid metabolism.
Q2: What are the main "off-target" effects of MCPA-CoA?
A2: The primary "off-target" effects of MCPA-CoA are, in fact, its principal toxic effects due to its mechanism of action. These include:
-
Inhibition of Acyl-CoA Dehydrogenases: MCPA-CoA severely and irreversibly inactivates short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).[3] It also inhibits isovaleryl-CoA dehydrogenase (IVDH).[3] Long-chain acyl-CoA dehydrogenase (LCADH) is not significantly affected.[3]
-
Hypoglycemia: By inhibiting β-oxidation, MCPA-CoA depletes hepatic acetyl-CoA, which is a crucial activator of pyruvate (B1213749) carboxylase, a key enzyme in gluconeogenesis.[1][4] This leads to a significant drop in blood glucose levels.[1][5][6]
-
Metabolic Disturbances: Inhibition of β-oxidation leads to an accumulation of specific acyl-CoAs and can cause a rapid decrease in hepatic ATP content.[1][4]
Q3: How can I assess the off-target effects of my compound, which may be structurally related to MCPA-CoA?
A3: A tiered approach is recommended to assess off-target effects:
-
Enzyme Inhibition Assays: Directly measure the inhibitory activity of your compound against a panel of acyl-CoA dehydrogenases (SCAD, MCAD, LCADH).
-
Cell-Based Assays: Evaluate the impact of your compound on cell viability and metabolic function in relevant cell lines (e.g., hepatocytes).
-
Metabolomic Analysis: Quantify changes in acyl-CoA profiles and key metabolites in cells or animal models treated with your compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected cell death in culture after treatment. | The compound is causing significant inhibition of β-oxidation, leading to cellular energy depletion. | Perform a dose-response cell viability assay to determine the cytotoxic concentration. Lower the treatment concentration. |
| Observed hypoglycemia in animal models. | The compound is inhibiting gluconeogenesis secondary to β-oxidation inhibition. | Measure hepatic acetyl-CoA levels and pyruvate carboxylase flux to confirm the mechanism. Consider co-administration of glucose or alternative energy substrates. |
| Inconsistent results in enzyme inhibition assays. | The compound may be unstable or require metabolic activation. The assay conditions may not be optimal. | Verify compound stability under assay conditions. Consider pre-incubation with liver microsomes to assess for metabolic activation. Optimize assay parameters such as substrate and enzyme concentrations. |
Data Summary
Table 1: Known targets of (Methylenecyclopropyl)acetyl-CoA (MCPA-CoA)
| Target Enzyme | Effect | Reference |
| Short-chain acyl-CoA dehydrogenase (SCAD) | Severe and irreversible inactivation | [3] |
| Medium-chain acyl-CoA dehydrogenase (MCAD) | Severe and irreversible inactivation | [3] |
| Isovaleryl-CoA dehydrogenase (IVDH) | Severe and irreversible inactivation | [3] |
| 2-methyl-branched chain acyl-CoA dehydrogenase (2-meBCADH) | Slow and mild inactivation | [3] |
| Long-chain acyl-CoA dehydrogenase (LCADH) | No significant inactivation | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells in culture
-
96-well plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and incubate until adherent.
-
Treat cells with various concentrations of the test compound and incubate for the desired exposure time.
-
Add MTT solution to each well to a final concentration of 0.45-0.5 mg/ml.
-
Incubate the plate for 1-4 hours at 37°C.
-
Add solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Read the absorbance at a wavelength between 500 and 600 nm.
Western Blot for Protein Expression
This technique is used to detect specific proteins in a sample.
Materials:
-
Cell or tissue lysate
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell or tissue lysates and determine protein concentration.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with the secondary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
Kinase Selectivity Profiling
This protocol is for assessing the selectivity of a compound against a panel of kinases.
Materials:
-
Kinase selectivity profiling system (e.g., commercial kits)
-
Test compound
-
ATP
-
Kinase-specific substrates
-
ADP-Glo™ Kinase Assay reagents (or similar)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare working stocks of the test compound, kinases, ATP, and substrates.
-
In a 384-well plate, dispense the test compound or vehicle.
-
Add the Kinase Working Stock to the appropriate wells.
-
Initiate the reaction by adding the ATP/Substrate Working Stock.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay as per the manufacturer's instructions.
-
Measure the luminescent signal, which is proportional to kinase activity.
Visualizations
Caption: Signaling pathway of MCPA-CoA induced hypoglycemia.
Caption: Experimental workflow for assessing off-target effects.
References
- 1. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Severe Inhibition of Long-Chain Acyl-CoA Enoylhydratase (EC 4.2.1.74) in a Newborn Foal Suffering From Atypical Myopathy [frontiersin.org]
- 3. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo studies on the mechanism of methylene cyclopropyl acetic acid and methylene cyclopropyl glycine-induced hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of hypoglycaemic action of methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of hypoglycaemic action of methylenecyclopropylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in MCPA-CoA Enzyme Inhibition Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the enzyme inhibitor MCPA-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in your enzyme inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is MCPA-CoA and what is its mechanism of action?
Methylenecyclopropylacetyl-CoA (MCPA-CoA) is a potent irreversible inhibitor of certain acyl-CoA dehydrogenases. It is known as a "suicide inhibitor" or "mechanism-based inactivator." This means the target enzyme recognizes MCPA-CoA as a substrate and begins its catalytic process. However, this process converts MCPA-CoA into a highly reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[1][2]
Q2: Which enzymes are inhibited by MCPA-CoA?
MCPA-CoA exhibits selectivity in its inhibition profile. Its primary targets are involved in fatty acid β-oxidation.
-
Strongly Inhibited:
-
Short-Chain Acyl-CoA Dehydrogenase (SCAD)
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
-
Isovaleryl-CoA Dehydrogenase (IVD)
-
-
Weakly Inhibited:
-
2-Methyl-branched chain Acyl-CoA Dehydrogenase (2-meBCADH)
-
-
Not Significantly Inhibited:
-
Long-Chain Acyl-CoA Dehydrogenase (LCADH)
-
This selectivity is a critical factor to consider in your experimental design and data interpretation.
Q3: Why are my IC50 values for MCPA-CoA inconsistent?
For an irreversible inhibitor like MCPA-CoA, the IC50 value is highly dependent on experimental conditions, particularly pre-incubation time and enzyme concentration.[3] Unlike reversible inhibitors, where an equilibrium is established, MCPA-CoA continuously inactivates the enzyme over time. Therefore, a longer incubation of the enzyme with MCPA-CoA will result in a lower apparent IC50. For this reason, kinetic parameters such as kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation) are more robust measures of potency for irreversible inhibitors.
Q4: How does substrate concentration affect the apparent inhibition by MCPA-CoA?
The presence of the enzyme's natural substrate can protect the enzyme from inactivation by MCPA-CoA. This is because the substrate competes with MCPA-CoA for binding to the active site. If the substrate is present during the incubation with MCPA-CoA, it will occupy the active site of some enzyme molecules, preventing the inhibitor from binding and initiating its inactivation mechanism. This will lead to a higher apparent IC50 or a lower rate of inactivation.
Troubleshooting Guide
Issue 1: High Variability in Replicate Wells
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting of all reagents, especially the enzyme and MCPA-CoA solutions. Use calibrated pipettes and proper technique. |
| Poor Mixing | Gently mix the contents of each well thoroughly after the addition of each reagent to ensure a homogenous reaction mixture. |
| Edge Effects in Microplates | Be aware of potential evaporation from the outer wells of a microplate, which can concentrate reagents. Consider not using the outermost wells for critical experiments or filling them with buffer to create a humidity barrier. |
| MCPA-CoA Instability | Prepare MCPA-CoA solutions fresh for each experiment. Thioesters can be susceptible to hydrolysis. Store stock solutions appropriately at low temperatures. |
Issue 2: No or Low Inhibition Observed
| Potential Cause | Troubleshooting Step |
| Incorrect Enzyme Target | Confirm that the acyl-CoA dehydrogenase you are using is a known target of MCPA-CoA (e.g., SCAD or MCAD). MCPA-CoA does not significantly inhibit LCADH. |
| Degraded MCPA-CoA | Prepare fresh MCPA-CoA solutions. Consider verifying the concentration and purity of your stock solution. |
| High Substrate Concentration | If the substrate is pre-mixed with the enzyme before the addition of MCPA-CoA, it can compete and prevent inhibition. Consider a pre-incubation step with the enzyme and MCPA-CoA before adding the substrate. |
| Insufficient Incubation Time | As an irreversible inhibitor, MCPA-CoA requires time to inactivate the enzyme. Ensure your pre-incubation time of enzyme and inhibitor is sufficient. You may need to perform a time-course experiment to determine the optimal pre-incubation period. |
| Incorrect Buffer Conditions | Ensure the pH and ionic strength of your assay buffer are optimal for the activity of your target enzyme. |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Variability in Enzyme Preparation | Different batches of purified enzyme or different preparations of mitochondrial extracts can have varying levels of activity. Always perform control experiments to determine the baseline activity of the enzyme preparation used on a given day. |
| Changes in Pre-incubation Time | Strictly adhere to a consistent pre-incubation time for the enzyme and MCPA-CoA in all experiments to ensure comparable results. |
| Temperature Fluctuations | Enzyme kinetics are sensitive to temperature. Ensure that all incubations are performed at a consistent and controlled temperature. |
| Inconsistent Reagent Concentrations | Always use freshly prepared dilutions of MCPA-CoA and substrate from accurately quantified stock solutions. |
Data Presentation
Table 1: Selectivity Profile of MCPA-CoA Inhibition
| Target Enzyme | Degree of Inactivation | Mechanism |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Severe and Irreversible | Suicide Inhibition |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Severe and Irreversible | Suicide Inhibition |
| Isovaleryl-CoA Dehydrogenase (IVD) | Severe and Irreversible | Suicide Inhibition |
| Long-Chain Acyl-CoA Dehydrogenase (LCADH) | Not Significant | Non-reacting |
Experimental Protocols & Methodologies
General Protocol for a Spectrophotometric MCPA-CoA Inhibition Assay
This protocol is a general guideline and should be optimized for your specific enzyme and experimental setup. A common method involves monitoring the reduction of an electron acceptor.
1. Reagent Preparation:
-
Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.6.
-
Enzyme Solution: Prepare a stock solution of the purified acyl-CoA dehydrogenase in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme.
-
MCPA-CoA Stock Solution: Prepare a stock solution in a suitable solvent (e.g., water or buffer) and make serial dilutions in assay buffer to achieve the desired final concentrations.
-
Substrate Solution: Prepare a stock solution of the natural substrate for the enzyme (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD).
-
Electron Acceptor: A solution of an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526) or phenazine (B1670421) methosulfate.[4][5]
2. Assay Procedure:
-
Pre-incubation: In a microplate well or cuvette, add the assay buffer, the enzyme solution, and the desired concentration of MCPA-CoA (or vehicle control). Allow this mixture to pre-incubate for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 37°C). This step allows for the time-dependent inactivation of the enzyme by MCPA-CoA.
-
Reaction Initiation: Start the reaction by adding the substrate solution and the electron acceptor.
-
Measurement: Immediately begin monitoring the change in absorbance at the appropriate wavelength for the chosen electron acceptor (e.g., 308 nm for the formation of cinnamoyl-CoA from 3-phenylpropionyl-CoA in the presence of phenazine methosulfate).[4]
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. Determine the percent inhibition for each MCPA-CoA concentration relative to the vehicle control. For a more detailed analysis of this irreversible inhibition, plot the observed rate of inactivation (kobs) against the inhibitor concentration to determine kinact and KI.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. Suicide inhibition - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
interference from other dehydrogenases in (1R)-(Methylenecyclopropyl)acetyl-CoA studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1R)-(Methylenecyclopropyl)acetyl-CoA. It specifically addresses potential interference from other dehydrogenases during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is interference from other dehydrogenases a concern?
This compound is a derivative of coenzyme A and an analog of methylenecyclopropylacetyl-CoA (MCPA-CoA). MCPA-CoA is a known irreversible inhibitor of certain acyl-CoA dehydrogenases.[1][2][3] Interference from other dehydrogenases is a significant concern because many dehydrogenases exhibit broad substrate specificity, meaning they can bind to and react with molecules similar to their primary substrate.[4][5] This can lead to inaccurate measurements of the activity of the target dehydrogenase and misinterpretation of experimental results.
Q2: Which dehydrogenases are most likely to interfere with my experiments?
The primary concern is interference from other members of the acyl-CoA dehydrogenase (ACAD) family due to their structural and functional similarities. Based on studies with the closely related MCPA-CoA, you should be particularly aware of:
-
Short-chain acyl-CoA dehydrogenase (SCAD) and Medium-chain acyl-CoA dehydrogenase (MCAD) : These enzymes are strongly and irreversibly inhibited by MCPA-CoA and are therefore highly likely to interact with this compound.[1]
-
Isovaleryl-CoA dehydrogenase (IVD) : This enzyme is also severely inactivated by MCPA-CoA.[1]
-
Long-chain acyl-CoA dehydrogenase (LCAD) and Very-long-chain acyl-CoA dehydrogenase (VLCAD) : These are less likely to be a source of interference as they are not significantly inhibited by MCPA-CoA.[1]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected enzyme activity readings.
Possible Cause: Cross-reactivity with non-target dehydrogenases in your sample.
Troubleshooting Steps:
-
Verify Sample Purity: Ensure your sample is highly purified to remove contaminating dehydrogenases. Consider an additional purification step if you suspect contamination.
-
Use a Specific Substrate: If possible, use a substrate that is highly specific for your target dehydrogenase to minimize off-target reactions.
-
Run Control Experiments:
-
Negative Control: A reaction mixture without the enzyme to measure the background rate of substrate degradation.
-
Inhibitor Control: A reaction with a known specific inhibitor for your target dehydrogenase to confirm that the measured activity is indeed from that enzyme.
-
-
Selective Inhibition: If you suspect interference from a specific dehydrogenase (e.g., SCAD or MCAD), you can pre-incubate your sample with a known concentration of this compound to inhibit it before adding the substrate for your target enzyme.
Issue 2: High background signal in spectrophotometric or fluorometric assays.
Possible Cause: Interference from other cellular components or non-specific reduction of the indicator dye.
Troubleshooting Steps:
-
Optimize Wavelength: Ensure you are using the optimal excitation and emission wavelengths for your fluorophore or the maximal absorbance wavelength for your chromophore.
-
Use a Coupled Enzyme Assay: A coupled assay can increase specificity. For example, the natural electron acceptor for ACADs is electron transfer flavoprotein (ETF).[5] Using a purified ETF-based assay can be more specific than artificial electron acceptors.
-
Blank Correction: Always subtract the signal from a "no enzyme" or "no substrate" control well to correct for background noise.
-
Consider Alternative Dyes: Some indicator dyes are more prone to non-specific reduction than others. Research and test alternative dyes for your assay.
Quantitative Data
The following table summarizes the inhibitory effects of Methylenecyclopropylacetyl-CoA (MCPA-CoA) on various acyl-CoA dehydrogenases. Note that while this compound is structurally similar, specific quantitative data for this isomer is limited. The data for MCPA-CoA provides a strong indication of the expected selectivity.
| Dehydrogenase Family | Specific Enzyme | Observed Inhibition by MCPA-CoA | Reference |
| Acyl-CoA Dehydrogenases | Short-chain acyl-CoA dehydrogenase (SCAD) | Severely and irreversibly inactivated | [1] |
| Medium-chain acyl-CoA dehydrogenase (MCAD) | Severely and irreversibly inactivated | [1] | |
| Long-chain acyl-CoA dehydrogenase (LCAD) | Not significantly inactivated | [1] | |
| Very-long-chain acyl-CoA dehydrogenase (VLCAD) | Not significantly inactivated | [1] | |
| Branched-chain Acyl-CoA Dehydrogenases | Isovaleryl-CoA dehydrogenase (IVD) | Severely and irreversibly inactivated | [1] |
| 2-methyl-branched chain acyl-CoA dehydrogenase (2-meBCADH) | Slowly and mildly inactivated | [1] |
Experimental Protocols
Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity
This protocol is a general method and may require optimization for your specific enzyme and substrate.
Principle: The activity of acyl-CoA dehydrogenases can be measured by monitoring the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526), which results in a change in absorbance at a specific wavelength.[4]
Materials:
-
Purified dehydrogenase enzyme
-
Acyl-CoA substrate (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Ferricenium hexafluorophosphate solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and the ferricenium hexafluorophosphate solution.
-
Add the acyl-CoA substrate to the cuvette and mix gently.
-
Initiate the reaction by adding a small, known amount of the purified enzyme.
-
Immediately monitor the decrease in absorbance at the appropriate wavelength (e.g., 300 nm for ferricenium) over time.
-
The rate of decrease in absorbance is proportional to the enzyme activity.
Visualizations
Logical Workflow for Troubleshooting Interference
Caption: Troubleshooting workflow for dehydrogenase interference.
Inhibition Pathway of Acyl-CoA Dehydrogenases by MCPA-CoA
Caption: Selective inhibition of ACADs by MCPA-CoA.
References
- 1. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of acyl-CoA dehydrogenases by a metabolite of hypoglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for (1R)-(Methylenecyclopropyl)acetyl-CoA Detection
Welcome to the technical support center for the LC-MS/MS analysis of (1R)-(Methylenecyclopropyl)acetyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in analyzing this compound by LC-MS/MS?
A1: The primary challenges include its low endogenous abundance, inherent instability, and potential for co-elution with other isomeric short-chain acyl-CoAs. Careful sample preparation to minimize degradation and a well-optimized chromatographic method to ensure specificity are crucial for accurate quantification.
Q2: What type of LC column is best suited for separating short-chain acyl-CoAs like this compound?
A2: Reversed-phase C18 columns are most commonly used for the separation of short-chain acyl-CoAs.[1][2] A column with a particle size of less than 2 µm can provide better resolution and peak shape. The use of ion-pairing reagents is generally avoided as they can be difficult to remove from the LC system and may cause ion suppression.[2]
Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?
A3: Acyl-CoAs typically exhibit a characteristic neutral loss of 507.3 Da, which corresponds to the 3'-phosphoadenosine 5'-diphosphate moiety.[3][4][5] Another common product ion observed is at m/z 428.0365, representing the adenosine (B11128) 3',5'-diphosphate fragment.[6] Monitoring for the neutral loss of 507.3 Da is a common strategy for the selective detection of acyl-CoAs.[3][7]
Q4: How can I improve the sensitivity of my assay?
A4: To enhance sensitivity, consider the following:
-
Sample Preparation: Optimize your extraction procedure to maximize recovery and minimize matrix effects. Solid-phase extraction (SPE) can be effective for sample clean-up.[7]
-
LC Conditions: Ensure narrow peak widths by optimizing the gradient elution and flow rate.
-
MS Parameters: Fine-tune the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, and temperature) and collision energy for your specific instrument and analyte.
-
Internal Standard: Use a stable isotope-labeled internal standard that is structurally similar to the analyte to correct for matrix effects and variations in instrument response.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for this compound | 1. Analyte Degradation: Acyl-CoAs are susceptible to hydrolysis. | 1. Keep samples on ice or at 4°C throughout the extraction process. Use fresh, cold solvents. Minimize the time between sample collection and analysis. |
| 2. Poor Extraction Recovery: The analyte may not be efficiently extracted from the sample matrix. | 2. Evaluate different extraction solvents (e.g., methanol (B129727), acetonitrile/isopropanol).[7][8] Consider solid-phase extraction (SPE) for sample clean-up and concentration.[7] | |
| 3. Suboptimal MS/MS Parameters: Incorrect precursor/product ion pair or insufficient collision energy. | 3. Confirm the theoretical m/z of the protonated molecule [M+H]⁺. Perform a product ion scan of a standard to identify the most abundant and specific fragment ions. Optimize collision energy for the specific MRM transition. | |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | 1. Column Contamination or Degradation: Buildup of matrix components on the column. | 1. Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column. |
| 2. Inappropriate Injection Solvent: The injection solvent may be too strong compared to the initial mobile phase. | 2. Reconstitute the dried extract in a solvent that is similar in composition to the initial mobile phase.[9] | |
| 3. Secondary Interactions: The analyte may be interacting with active sites on the column. | 3. Ensure the mobile phase pH is appropriate for the analyte and column chemistry. The addition of a small amount of a weak acid like formic acid to the mobile phase can improve peak shape. | |
| High Background or Matrix Effects | 1. Insufficient Sample Clean-up: Co-eluting matrix components can suppress or enhance the analyte signal. | 1. Incorporate a solid-phase extraction (SPE) step in your sample preparation protocol.[7] Optimize the washing steps during SPE to remove interfering substances. |
| 2. Contaminated LC-MS System: Buildup of contaminants in the LC system or MS source. | 2. Clean the ESI source components (e.g., spray needle, capillary). Flush the LC system with appropriate cleaning solutions. | |
| Inconsistent Retention Times | 1. LC Pump Issues: Fluctuations in pump pressure or flow rate. | 1. Purge the LC pumps to remove air bubbles.[10] Check for leaks in the system. |
| 2. Mobile Phase Inconsistency: Changes in mobile phase composition due to evaporation or improper mixing. | 2. Prepare fresh mobile phases daily. Ensure proper degassing of the solvents. | |
| 3. Column Temperature Fluctuations: Inconsistent column temperature can affect retention times. | 3. Use a column oven to maintain a stable temperature. |
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells
This protocol provides a general procedure for the extraction of this compound from adherent or suspension cell cultures.[11]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (LC-MS grade) containing an appropriate internal standard (e.g., ¹³C-labeled acyl-CoA)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add ice-cold methanol with internal standard and scrape the cells.
-
Suspension Cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in ice-cold methanol with internal standard.
-
-
Lysis and Protein Precipitation: Vortex the cell suspension vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS/MS analysis (e.g., 50% methanol in water).
Protocol 2: LC-MS/MS Analysis of this compound
These are suggested starting conditions. Optimization will be required for your specific instrument and application.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B (e.g., 2-5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]⁺ | Calculate the exact mass of this compound + H⁺ |
| Product Ions | 1. Neutral Loss of 507.3: [M+H-507.3]⁺2. Fragment m/z 428.0 3. Other specific fragments determined from a standard. |
| Collision Energy | Optimize for each transition using a standard solution. |
| Source Parameters | Optimize spray voltage, gas flows, and temperature according to the instrument manufacturer's recommendations. |
Visualizations
Caption: General experimental workflow for LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Inhibition of SCAD by (1R)-(Methylenecyclopropyl)acetyl-CoA: A Comparative Guide
For researchers and professionals in drug development, understanding the specific and potent inhibition of key metabolic enzymes is paramount. This guide provides a comparative analysis of the inhibition of Short-Chain Acyl-CoA Dehydrogenase (SCAD) by (1R)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA), a well-established mechanism-based inactivator. We present available quantitative data, comparisons with alternative inhibitors, and detailed experimental protocols for validation.
Executive Summary
This compound (MCPA-CoA) is a potent, irreversible inhibitor of Short-Chain Acyl-CoA Dehydrogenase (SCAD), a key enzyme in the mitochondrial fatty acid β-oxidation pathway. Its action is characterized as "suicide inhibition," where the enzyme converts MCPA-CoA into a reactive intermediate that covalently binds to and inactivates the enzyme. This guide compares the inhibitory effects of MCPA-CoA with other known acyl-CoA dehydrogenase inhibitors and provides methodologies for researchers to validate these interactions in their own laboratories.
Data Presentation: Comparative Analysis of SCAD Inhibitors
| Inhibitor | Target Enzyme(s) | Type of Inhibition | Potency & Specificity | Quantitative Data |
| This compound (MCPA-CoA) | SCAD , MCAD, IVDH | Irreversible (Suicide) | Severe and rapid inactivation of SCAD. Also potently inhibits MCAD and IVDH. Shows little to no effect on LCAD and VLCAD.[1] | Specific Ki and kinact values for SCAD are not readily available in the reviewed literature. |
| 2-Pentynoyl-CoA | SCAD, MCAD, Glutaryl-CoA Dehydrogenase | Irreversible (Mechanism-Based) | Rapidly inactivates SCAD and MCAD. [2][3] | Kd for Isovaleryl-CoA Dehydrogenase (a related enzyme) is 1.8 µM, indicating strong binding.[2] Specific kinetic data for SCAD were not found. |
| Oct-4-en-2-ynoyl-CoA | MCAD | Irreversible | Potent inhibitor of MCAD. | Ki = 11 µM kinact = 0.025 min-1 (for MCAD) |
| Spiropentaneacetic acid (SPA) | MCAD | Irreversible | More specific inhibitor of MCAD compared to MCPA-CoA, with less effect on amino acid metabolism.[4] | 50% inhibition of palmitoylcarnitine (B157527) oxidation in rat liver mitochondria occurs at concentrations between 6 and 100 µM.[4] |
Key:
-
SCAD: Short-Chain Acyl-CoA Dehydrogenase
-
MCAD: Medium-Chain Acyl-CoA Dehydrogenase
-
LCAD: Long-Chain Acyl-CoA Dehydrogenase
-
VLCAD: Very-Long-Chain Acyl-CoA Dehydrogenase
-
IVDH: Isovaleryl-CoA Dehydrogenase
-
Ki: Inhibition constant, a measure of the inhibitor's binding affinity. A lower Ki indicates a higher affinity.
-
kinact: Maximal rate of inactivation.
-
Kd: Dissociation constant, another measure of binding affinity.
Experimental Protocols
To validate the inhibition of SCAD, researchers can employ several well-established methods. Below are detailed methodologies for the gold-standard ETF fluorescence reduction assay and a spectrophotometric assay.
ETF Fluorescence Reduction Assay for SCAD Activity and Inhibition
This is the gold-standard method for measuring the activity of acyl-CoA dehydrogenases.[5] It relies on the natural electron acceptor for SCAD, the Electron Transfer Flavoprotein (ETF).
Principle: The assay measures the decrease in the intrinsic fluorescence of ETF as it is reduced by the active SCAD enzyme in the presence of its substrate. An inhibitor will slow down or halt this decrease in fluorescence.
Materials:
-
Purified or recombinant SCAD enzyme
-
Purified or recombinant Electron Transfer Flavoprotein (ETF)
-
Butyryl-CoA (substrate for SCAD)
-
This compound (MCPA-CoA) or other inhibitor
-
Anaerobic buffer (e.g., 50 mM potassium phosphate, pH 7.6, 0.1 mM EDTA)
-
Glucose, glucose oxidase, and catalase for enzymatic oxygen removal
-
Fluorometer with excitation at ~340 nm and emission at ~490 nm
-
Anaerobic cuvettes or a microplate reader with gas-purging capabilities
Protocol:
-
Preparation of Anaerobic Conditions: To prevent the re-oxidation of reduced ETF by molecular oxygen, the assay must be performed under anaerobic conditions. This can be achieved by:
-
Reaction Mixture Preparation: In an anaerobic environment, prepare the reaction mixture in a cuvette or microplate well containing:
-
Anaerobic buffer
-
ETF (final concentration typically 1-5 µM)
-
SCAD enzyme (concentration to be determined empirically to give a linear rate of fluorescence decrease)
-
-
Baseline Measurement: Record the stable baseline fluorescence of the ETF and SCAD mixture.
-
Initiation of Reaction: Add the substrate, butyryl-CoA (final concentration typically 25-100 µM), to initiate the reaction.
-
Measurement of SCAD Activity: Monitor the decrease in ETF fluorescence over time. The initial rate of fluorescence decrease is proportional to the SCAD activity.
-
Inhibition Assay: To measure the effect of an inhibitor, pre-incubate the SCAD enzyme with varying concentrations of the inhibitor (e.g., MCPA-CoA) for a defined period before adding the substrate.
-
Data Analysis: Compare the rates of fluorescence decrease in the presence and absence of the inhibitor. For irreversible inhibitors like MCPA-CoA, you can determine the rate of inactivation (kinact) by plotting the natural logarithm of the remaining enzyme activity against the pre-incubation time.
Spectrophotometric Assay for SCAD Activity
A simpler, alternative method uses an artificial electron acceptor that changes absorbance upon reduction.
Principle: This assay measures the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526) or phenazine (B1670421) methosulfate, which is coupled to the oxidation of the substrate by SCAD. The change in absorbance of the electron acceptor is monitored over time.
Materials:
-
Purified SCAD enzyme
-
Butyryl-CoA
-
Inhibitor (e.g., MCPA-CoA)
-
Buffer (e.g., 100 mM potassium phosphate, pH 7.6)
-
Artificial electron acceptor (e.g., ferricenium hexafluorophosphate)
-
Spectrophotometer
Protocol:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the buffer, SCAD enzyme, and the artificial electron acceptor.
-
Baseline Measurement: Equilibrate the mixture in the spectrophotometer and record a stable baseline absorbance at the appropriate wavelength for the chosen electron acceptor.
-
Initiation of Reaction: Add butyryl-CoA to start the reaction.
-
Measurement of SCAD Activity: Monitor the change in absorbance over time. The initial rate of absorbance change is proportional to the SCAD activity.
-
Inhibition Assay: Pre-incubate the SCAD enzyme with the inhibitor before adding the substrate and measure the effect on the reaction rate.
-
Data Analysis: Calculate the percentage of inhibition or determine kinetic parameters by comparing the rates with and without the inhibitor.
Visualizations
Fatty Acid β-Oxidation Pathway and Site of SCAD Inhibition
The following diagram illustrates the central role of SCAD in the fatty acid β-oxidation spiral and the point at which MCPA-CoA exerts its inhibitory effect.
Caption: The mitochondrial fatty acid β-oxidation cycle and the inhibitory action of MCPA-CoA on SCAD.
Experimental Workflow for Validating SCAD Inhibition
This workflow outlines the key steps in determining the inhibitory potential of a compound against SCAD.
Caption: A generalized workflow for the validation of SCAD inhibition.
Logical Relationship of Suicide Inhibition
This diagram illustrates the concept of mechanism-based or "suicide" inhibition, which is characteristic of MCPA-CoA's action on SCAD.
Caption: The mechanism of suicide inhibition of SCAD by MCPA-CoA.
References
- 1. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism-based inhibitor discrimination in the acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of short-chain acyl-coenzyme A dehydrogenase from pig liver by 2-pentynoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiropentaneacetic acid as a specific inhibitor of medium-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of suicide substrate:enzyme inactivation. Methylenecyclopropaneacetyl-CoA and general acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Acyl-CoA Dehydrogenase Inhibitors: (1R)-(Methylenecyclopropyl)acetyl-CoA vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (1R)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) and other prominent inhibitors of acyl-CoA dehydrogenases (ACADs). ACADs are a class of flavoenzymes that catalyze the initial step of mitochondrial fatty acid β-oxidation. Inhibition of these enzymes is a critical area of research for understanding metabolic diseases and for the development of novel therapeutics. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying biochemical pathways.
Performance Comparison of Acyl-CoA Dehydrogenase Inhibitors
The following table summarizes the inhibitory characteristics of MCPA-CoA and other selected acyl-CoA dehydrogenase inhibitors. Due to the often irreversible or mechanism-based nature of these inhibitors, direct IC50 comparisons can be misleading. Therefore, available kinetic data and qualitative descriptions of potency and specificity are provided.
| Inhibitor | Target Enzyme(s) | Mechanism of Action | Reported Inhibitory Concentration/Kinetics | References |
| This compound (MCPA-CoA) | SCAD, MCAD, IVDH | Irreversible (Suicide) Inhibition | Severely and irreversibly inactivates SCAD and MCAD. | [1] |
| Spiropentaneacetic acid (SPA) | MCAD | Irreversible Inhibition | Specific for MCAD. 50% inhibition of palmitoylcarnitine (B157527) oxidation in rat liver mitochondria occurs at 6-100 µM. | [2] |
| 2-Pentynoyl-CoA | SCAD, MCAD, Glutaryl-CoA Dehydrogenase | Mechanism-Based Inactivation | Rapidly inactivates SCAD and MCAD. | [3][4] |
| 2-Octynoyl-CoA | General ACAD (MCAD) | Mechanism-Based Inactivation | Rapidly and irreversibly inactivates general acyl-CoA dehydrogenase. | [5][6] |
| Etomoxir (B15894) | Carnitine Palmitoyltransferase 1 (CPT1) | Irreversible Inhibition | Indirectly affects fatty acid oxidation. IC50 of ~2 µM for fatty acid oxidation in rat hepatocytes. | [7][8] |
| Ranolazine | Partial Fatty Acid Oxidation (pFOX) Inhibitor | Inhibition of β-oxidation | Indirectly inhibits fatty acid oxidation, leading to a decrease in acetyl-CoA. | [9][10] |
Abbreviations: SCAD: Short-Chain Acyl-CoA Dehydrogenase; MCAD: Medium-Chain Acyl-CoA Dehydrogenase; IVDH: Isovaleryl-CoA Dehydrogenase; ACAD: Acyl-CoA Dehydrogenase.
Mechanism of Action of Acyl-CoA Dehydrogenase Inhibitors
The diagram below illustrates the general mechanism of action for mechanism-based inactivators of acyl-CoA dehydrogenases, such as MCPA-CoA. These inhibitors typically act as substrates for the enzyme, which then converts them into a reactive species that covalently modifies the enzyme's FAD cofactor or an active site residue, leading to irreversible inactivation.
References
- 1. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiropentaneacetic acid as a specific inhibitor of medium-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism-based inactivation of human glutaryl-CoA dehydrogenase by 2-pentynoyl-CoA: rationale for enhanced reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation of short-chain acyl-coenzyme A dehydrogenase from pig liver by 2-pentynoyl-coenzyme A [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of general acyl-CoA dehydrogenase from pig kidney by 2-alkynoyl coenzyme A derivatives: initial aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of two-electron reduced medium chain acyl-CoA dehydrogenase by 2-octynoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. etomoxir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Ranolazine, a partial fatty acid oxidation inhibitor, reduces myocardial infarct size and cardiac troponin T release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ranolazine increases active pyruvate dehydrogenase in perfused normoxic rat hearts: evidence for an indirect mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Analogs of (1R)-(Methylenecyclopropyl)acetyl-CoA and Their Inhibitory Activity on Fatty Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
(1R)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a potent inhibitor of mitochondrial fatty acid β-oxidation and the toxic metabolite responsible for Jamaican Vomiting Sickness, a condition caused by the ingestion of unripe ackee fruit containing hypoglycin (B18308) A. MCPA-CoA exerts its effect by irreversibly inactivating several acyl-CoA dehydrogenases, key enzymes in the breakdown of fatty acids. Understanding the structure-activity relationship of MCPA-CoA and its analogs is crucial for the development of potential therapeutics for metabolic disorders and for elucidating the mechanisms of mitochondrial toxicity. This guide provides a comparative analysis of MCPA-CoA and its structural analogs, summarizing their inhibitory activities against various acyl-CoA dehydrogenases and detailing the experimental protocols used for their evaluation.
Comparative Analysis of Inhibitory Activity
The inhibitory profiles of MCPA-CoA and its structural analogs reveal that modifications to the methylenecyclopropyl moiety can significantly alter their potency and selectivity towards different acyl-CoA dehydrogenases. The following tables summarize the available data on the activity of these compounds.
Table 1: Qualitative Inhibitory Activity of MCPA-CoA and its Analogs against Acyl-CoA Dehydrogenases
| Compound | Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Other Targets |
| This compound (MCPA-CoA) | Severe, irreversible inactivation[1] | Severe, irreversible inactivation[1] | Not significantly inactivated[1] | Not significantly affected[2] | Isovaleryl-CoA dehydrogenase (IVDH) is severely inactivated[1] |
| Hexyl-substituted MCPA-CoA | Essentially unaffected[2] | Rapidly inactivated[2] | Rapidly inactivated[2] | Inhibited more slowly[2] | N/A |
| Spiropentaneacetyl-CoA (SPA-CoA) | Weaker inhibition than MCPA-CoA[3] | Specific inhibitor[3] | N/A | N/A | Does not affect amino acid metabolism[3] |
| (Methylenecyclopropyl)formyl-CoA (MCPF-CoA) | Little effect | Little effect | Little effect | Little effect | Potent inactivator of enoyl-CoA hydratases (ECHs) |
N/A: Data not available in the reviewed literature.
Table 2: Quantitative Inhibitory Data
While detailed kinetic studies providing specific IC50 or Ki values for all analogs are not extensively available in the public domain, some quantitative information has been reported.
| Compound | Enzyme | Inhibitory Concentration | Notes |
| This compound (MCPA-CoA) | Butyryl-CoA dehydrogenase (a type of SCAD) | Strong inhibition at 13 µM[4] | This is not a standardized IC50 value but indicates potent inhibition. |
| Spiropentaneacetic acid (SPA) | Palmitoylcarnitine oxidation in rat liver mitochondria | 50% inhibition between 6 and 100 µM[3] | This reflects inhibition of the overall fatty acid oxidation pathway, not a specific enzyme, and is for the precursor acid, not the CoA ester. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fatty acid β-oxidation pathway, the points of inhibition by the discussed compounds, and a general workflow for assessing their inhibitory activity.
Caption: Inhibition of Fatty Acid β-Oxidation by MCPA-CoA Analogs.
Caption: General experimental workflow for inhibitor assessment.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of MCPA-CoA analogs.
Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Method)
This assay is considered the gold standard for measuring the activity of acyl-CoA dehydrogenases. It relies on the principle that the electron transfer flavoprotein (ETF) fluoresces in its oxidized state and this fluorescence is quenched upon reduction by an active acyl-CoA dehydrogenase.
Materials:
-
Purified short-chain, medium-chain, or long-chain acyl-CoA dehydrogenase
-
Purified electron transfer flavoprotein (ETF)
-
Assay Buffer: 100 mM HEPES or potassium phosphate, pH 7.6, containing 0.5 mM EDTA.
-
Substrate: Acyl-CoA of appropriate chain length (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD, palmitoyl-CoA for LCAD)
-
Inhibitor: this compound or its analog
-
Anaerobic cuvette or 96-well plate
-
Fluorometer
Procedure:
-
Prepare a reaction mixture in the anaerobic cuvette or plate containing the assay buffer, ETF (typically 1-5 µM), and the desired concentration of the inhibitor.
-
Seal the vessel and make the contents anaerobic by repeated cycles of vacuum and purging with argon gas.
-
Incubate the mixture for a defined period to allow for any time-dependent inhibition.
-
Initiate the reaction by adding the acyl-CoA substrate (typically 50-100 µM).
-
Monitor the decrease in ETF fluorescence over time. The excitation wavelength is typically around 380 nm and the emission is monitored at approximately 495 nm.
-
The rate of fluorescence decrease is proportional to the enzyme activity.
-
To determine IC50 values, the assay is performed with a range of inhibitor concentrations, and the resulting activities are plotted against the inhibitor concentration.
Spectrophotometric Acyl-CoA Dehydrogenase Assay
This method provides an alternative to the ETF fluorescence assay and can often be performed aerobically. It utilizes an artificial electron acceptor that changes its absorbance upon reduction.
Materials:
-
Purified acyl-CoA dehydrogenase
-
Assay Buffer: As described above.
-
Substrate: Acyl-CoA of appropriate chain length.
-
Inhibitor: MCPA-CoA or its analog.
-
Electron Acceptor: Ferricenium hexafluorophosphate (B91526) or phenazine (B1670421) methosulfate.
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, the electron acceptor, and the desired concentration of the inhibitor.
-
Add the purified enzyme to the mixture and incubate as required.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the change in absorbance at a specific wavelength corresponding to the reduction of the electron acceptor (e.g., 300 nm for ferricenium).
-
The rate of change in absorbance is proportional to the enzyme activity.
-
IC50 values are determined by performing the assay with varying concentrations of the inhibitor.
Conclusion
The available data, while not exhaustive in quantitative terms, clearly indicates that the structure of methylenecyclopropyl-based inhibitors of fatty acid oxidation can be modified to alter their specificity for different acyl-CoA dehydrogenases. The hexyl-substituted analog of MCPA-CoA, for instance, shifts the inhibitory activity towards longer-chain specific enzymes. Spiropentaneacetyl-CoA demonstrates high specificity for MCAD. These findings are valuable for the design of more targeted inhibitors for research and potential therapeutic applications. Further studies are warranted to obtain detailed kinetic data (IC50 and Ki values) for a wider range of analogs to build a more comprehensive structure-activity relationship profile. The experimental protocols detailed in this guide provide a robust framework for such future investigations.
References
- 1. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel methylenecyclopropyl-based acyl-CoA dehydrogenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiropentaneacetic acid as a specific inhibitor of medium-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of acyl-CoA dehydrogenases by a metabolite of hypoglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of MCPA-CoA's Impact on Short-Chain and Medium-Chain Acyl-CoA Dehydrogenase
A comprehensive guide for researchers on the differential inhibition of fatty acid oxidation enzymes by the toxic metabolite of hypoglycin (B18308) A.
Introduction
Methylenecyclopropylacetyl-CoA (MCPA-CoA) is the toxic metabolite of hypoglycin A, a compound found in the unripe fruit of the ackee tree (Blighia sapida). Ingestion of hypoglycin A can lead to Jamaican Vomiting Sickness, a serious condition characterized by severe hypoglycemia. The pathological effects of MCPA-CoA are primarily due to its potent inhibition of mitochondrial β-oxidation of fatty acids. This guide provides a detailed comparison of the impact of MCPA-CoA on two key enzymes in this pathway: short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD). Both enzymes are severely and irreversibly inactivated by MCPA-CoA, which acts as a suicide inhibitor. However, evidence suggests a stronger inhibitory effect on SCAD compared to MCAD.
Quantitative Comparison of Inhibitory Action
While both SCAD and MCAD are significantly inhibited by MCPA-CoA, the potency of this inhibition varies. The following table summarizes the available quantitative data on the inactivation of these enzymes by MCPA-CoA.
| Enzyme | Substrate Specificity | Inhibitor | Inhibition Type | Potency |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | C4-C6 acyl-CoAs | MCPA-CoA | Irreversible (Suicide Inhibition) | Stronger inhibition observed compared to MCAD |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | C6-C12 acyl-CoAs | MCPA-CoA | Irreversible (Suicide Inhibition) | Severe inhibition |
Mechanism of Inactivation
MCPA-CoA is a mechanism-based inactivator, or suicide inhibitor, of both SCAD and MCAD. The inactivation process involves the enzyme recognizing MCPA-CoA as a substrate and initiating its catalytic cycle. During this process, a highly reactive intermediate is generated from the MCPA-CoA molecule. This intermediate then covalently binds to the enzyme's essential flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to the irreversible inactivation of the enzyme. This prevents the enzyme from carrying out its normal function in fatty acid oxidation.
dot
Caption: Simplified pathway of MCPA-CoA suicide inhibition.
Experimental Protocols
Purification of Short-Chain and Medium-Chain Acyl-CoA Dehydrogenases
Source: Rat Liver Mitochondria
Protocol:
-
Isolation of Mitochondria: Isolate mitochondria from fresh rat liver tissue by differential centrifugation.
-
Solubilization: Solubilize the mitochondrial enzymes using a suitable detergent.
-
Chromatography: Purify SCAD and MCAD using a series of column chromatography steps, which may include:
-
DEAE-Sepharose anion-exchange chromatography.
-
Hydroxyapatite chromatography.
-
Affinity chromatography on a matrix with a CoA analog.
-
-
Purity Assessment: Assess the purity of the enzyme preparations using SDS-PAGE.
Assay for Acyl-CoA Dehydrogenase Activity and Inhibition
This protocol is designed to determine the kinetic parameters of irreversible inhibition (k_inact and K_I) of SCAD and MCAD by MCPA-CoA.
Materials:
-
Purified SCAD and MCAD
-
MCPA-CoA (inhibitor)
-
Butyryl-CoA (for SCAD) or Octanoyl-CoA (for MCAD) as substrates
-
Potassium phosphate (B84403) buffer
-
Ferricenium hexafluorophosphate (B91526) (electron acceptor)
-
Spectrophotometer
Procedure:
-
Enzyme Activity Assay:
-
Prepare a reaction mixture containing potassium phosphate buffer and ferricenium hexafluorophosphate.
-
Add a known concentration of the substrate (butyryl-CoA for SCAD or octanoyl-CoA for MCAD).
-
Initiate the reaction by adding a small amount of the purified enzyme.
-
Monitor the reduction of ferricenium hexafluorophosphate by measuring the decrease in absorbance at a specific wavelength (e.g., 300 nm) over time.
-
Calculate the initial velocity of the reaction.
-
-
Determination of k_inact and K_I:
-
Pre-incubate the enzyme with various concentrations of MCPA-CoA for different time intervals.
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to the activity assay mixture described above.
-
Measure the residual enzyme activity.
-
Plot the natural logarithm of the percentage of remaining activity against the pre-incubation time for each inhibitor concentration. The slope of this plot gives the observed inactivation rate constant (k_obs).
-
Plot the k_obs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).
-
dot
Caption: Workflow for determining kinetic parameters of irreversible inhibition.
Signaling Pathway Context
The inhibition of SCAD and MCAD by MCPA-CoA has profound effects on cellular metabolism. By blocking the initial steps of β-oxidation, MCPA-CoA prevents the breakdown of short- and medium-chain fatty acids. This leads to a depletion of acetyl-CoA, which is a crucial substrate for the Krebs cycle and the production of ketone bodies. The lack of acetyl-CoA and the subsequent reduction in ATP production contribute to the severe hypoglycemia observed in Jamaican Vomiting Sickness.
dot
Caption: Effect of MCPA-CoA on the fatty acid oxidation pathway.
Conclusion
MCPA-CoA is a potent and irreversible inhibitor of both short-chain and medium-chain acyl-CoA dehydrogenases. The available evidence suggests that its inhibitory effect is more pronounced on SCAD. The suicide inhibition mechanism, involving the covalent modification of the FAD cofactor, effectively halts the β-oxidation of a broad range of fatty acids, leading to severe metabolic disturbances. Further research to precisely quantify the kinetic parameters of inhibition for both enzymes under identical conditions would provide a more definitive comparison of their susceptibility to MCPA-CoA.
Safety Operating Guide
Essential Safety and Operational Guide for Handling (1R)-(Methylenecyclopropyl)acetyl-CoA
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (1R)-(Methylenecyclopropyl)acetyl-CoA. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
This compound is a specialized reagent and its specific toxicological properties have not been extensively documented. Therefore, it must be handled with the utmost care, assuming it is hazardous. The recommendations below are based on the known hazards of structurally similar compounds, including those containing a reactive cyclopropane (B1198618) ring and acetyl-CoA moieties. The cyclopropane group can confer reactivity and potential flammability, while related compounds like (RS)-(Methylenecyclopropyl)acetic acid are known to be harmful if swallowed and cause skin irritation[1].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves | Lab coat | N95 respirator (if not in a fume hood) |
| Handling Solutions | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Not generally required if in a fume hood |
| Potential for Aerosol Generation | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant lab coat or apron | Use within a certified chemical fume hood |
| Cleaning Spills | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant lab coat or apron | Air-purifying respirator with appropriate cartridges |
Experimental Workflow and Safety Protocols
The following diagram outlines the standard workflow for handling this compound, incorporating essential safety checkpoints.
Caption: Workflow for handling this compound.
Step-by-Step Handling Procedures
3.1. Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety data for related compounds.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above. This includes, at a minimum, a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Fume Hood: All handling of this compound, especially weighing of the solid and preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure[2]. Ensure the fume hood is functioning correctly before starting.
3.2. Handling and Experimentation:
-
Weighing: Carefully weigh the required amount of the compound on a tared weigh paper or in a suitable container within the chemical fume hood. Avoid creating dust.
-
Solution Preparation: Add the solvent to the solid compound slowly to avoid splashing. Ensure the chosen solvent is compatible with the compound and the experimental procedure.
-
Reaction: Conduct the experiment within the fume hood. Use appropriate glassware and equipment, and ensure all connections are secure.
3.3. Post-Experiment Cleanup:
-
Decontamination: Decontaminate all glassware and equipment that came into contact with the compound using a suitable solvent or cleaning solution.
-
Work Area Cleaning: Thoroughly clean the work area within the fume hood.
Disposal Plan
Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound | Labeled, sealed waste container | Dispose of as hazardous chemical waste according to your institution's guidelines. |
| Contaminated Solvents | Labeled, sealed solvent waste container | Collect in a designated container for halogenated or non-halogenated solvent waste, as appropriate. |
| Contaminated PPE (Gloves, etc.) | Labeled, sealed solid waste bag | Dispose of as solid hazardous waste. |
Important Disposal Considerations:
-
Do not dispose of this compound or its solutions down the drain.
-
Do not mix with incompatible waste streams. The cyclopropane moiety suggests potential reactivity with strong oxidizing agents[3].
-
All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[2]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention[2]. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
This information is intended as a guide for trained laboratory personnel. Always consult your institution's specific safety protocols and the most current safety data available. Your safety is paramount.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
